3,6-Dichloro-2-hydroxybenzoic acid-13C6
Description
The exact mass of the compound 3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,5-dichloro-6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIKPQHMWFZFEB-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13C](=[13C]1Cl)C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703025 | |
| Record name | 3,6-Dichloro-2-hydroxy(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-34-5 | |
| Record name | 3,6-Dichloro-2-hydroxy(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173019-34-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆, a stable isotope-labeled compound crucial for tracer studies in metabolic research and as an intermediate in the synthesis of agrochemicals. This document details the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and process visualizations.
Introduction
3,6-Dichloro-2-hydroxybenzoic acid, also known as 3,6-dichlorosalicylic acid, is a key intermediate in the production of the herbicide Dicamba.[1] The ¹³C₆-labeled version allows for its use in metabolic studies, environmental fate analysis, and as an internal standard for quantitative analysis by mass spectrometry. The synthesis of this labeled compound is not widely documented in peer-reviewed literature, and this guide aims to provide a robust, reproducible methodology based on established chemical reactions.
The most viable synthetic route to 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ is a two-step process commencing with a commercially available ¹³C₆-labeled precursor, followed by a Kolbe-Schmitt carboxylation reaction.
Synthetic Pathway
The synthesis of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ can be efficiently achieved through the Kolbe-Schmitt reaction of 2,5-Dichlorophenol-¹³C₆. This reaction introduces a carboxyl group onto the aromatic ring, yielding the desired product. The overall synthetic scheme is presented below.
Caption: Synthetic route to 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of the unlabeled 3,6-dichloro-2-hydroxybenzoic acid.[2][3][4]
Materials and Reagents
| Reagent | Purity | Supplier |
| 2,5-Dichlorophenol-¹³C₆ | 99 atom % ¹³C | Commercially Available |
| Potassium Hydroxide (B78521) (KOH) | ≥ 85% | Standard Supplier |
| Toluene | Anhydrous | Standard Supplier |
| Carbon Dioxide (CO₂) | High Purity | Standard Supplier |
| Potassium Carbonate (K₂CO₃) | Anhydrous, finely powdered | Standard Supplier |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Supplier |
| Deionized Water | High Purity | In-house |
Synthesis of Potassium 2,5-dichlorophenolate-¹³C₆
-
To a dry 500 mL three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add 2,5-Dichlorophenol-¹³C₆ (e.g., 0.1 mol) and anhydrous toluene (250 mL).
-
Under stirring, add potassium hydroxide (e.g., 0.1 mol) to the solution at room temperature.
-
Heat the mixture to reflux and remove the water formed during the reaction azeotropically using the Dean-Stark trap.
-
Once no more water is collected, the toluene solution of potassium 2,5-dichlorophenolate-¹³C₆ is ready for the next step.
Kolbe-Schmitt Carboxylation
-
Transfer the toluene solution of potassium 2,5-dichlorophenolate-¹³C₆ to a high-pressure autoclave.
-
Add finely powdered, anhydrous potassium carbonate (e.g., 0.15 mol) to the autoclave.[5]
-
Seal the autoclave and purge with nitrogen gas, followed by pressurizing with carbon dioxide to an initial pressure of approximately 5 MPa.
-
Heat the reaction mixture to 130-140 °C with vigorous stirring.
-
Maintain the CO₂ pressure at 5-6 MPa throughout the reaction and continue for 12-16 hours.[3]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂.
Work-up and Isolation
-
Transfer the reaction mixture from the autoclave to a beaker.
-
Add deionized water (e.g., 400 mL) to dissolve the solid product.
-
Separate the aqueous phase from the organic (toluene) phase.
-
Heat the aqueous phase to 60-80 °C and acidify with concentrated hydrochloric acid to a pH of 0-1.[3]
-
Cool the mixture to 30-35 °C to precipitate the crude 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆.[3]
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
Purification
The crude product can be purified by recrystallization and/or steam distillation to remove unreacted 2,5-Dichlorophenol-¹³C₆ and other impurities.
Steam Distillation
-
Suspend the crude product in deionized water in a distillation flask.
-
Perform steam distillation to remove any volatile impurities, primarily unreacted 2,5-Dichlorophenol-¹³C₆.
-
Continue the distillation until the distillate is clear.
-
Cool the contents of the distillation flask and collect the purified product by filtration.
Recrystallization
-
Dissolve the crude or steam-distilled product in a minimum amount of a suitable hot solvent. Toluene or a mixture of toluene and a non-polar solvent like hexane (B92381) can be effective.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Filter the hot solution to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆.
| Parameter | Value | Reference |
| Starting Material | ||
| 2,5-Dichlorophenol-¹³C₆ Isotopic Purity | 99 atom % ¹³C | [6] |
| Reaction Conditions | ||
| Carboxylation Temperature | 130-160 °C | [3] |
| Carboxylation Pressure | 3-8 MPa | [3] |
| Reaction Time | 4-16 hours | [3] |
| Product Specifications | ||
| Molecular Formula | ¹³C₆H₄Cl₂O₃ | |
| Molecular Weight | 213.03 g/mol | Calculated |
| Isotopic Purity | ≥ 99 atom % ¹³C | [7] |
| Chemical Purity | ≥ 98% | [7] |
| Melting Point | approx. 195 °C (dec.) | [8] |
| Yield | ||
| Reported Yield (unlabeled) | 46.6% - 91.4% | [2][4] |
Visualization of Experimental Workflow and Application
Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis and purification of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆.
Caption: Workflow for synthesis and purification.
Application in Dicamba Synthesis
3,6-Dichloro-2-hydroxybenzoic acid is a direct precursor to the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). The following diagram illustrates this conversion.
Caption: Conversion of the title compound to Dicamba.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the six carbons of the benzene (B151609) ring and the carboxyl carbon. The chemical shifts will be influenced by the electron-withdrawing chloro and hydroxyl/carboxyl groups.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the ¹³C₆-labeled compound (C₇H₄Cl₂O₃, MW ≈ 213.03). The isotopic cluster pattern characteristic of two chlorine atoms will be observed. The M+6 mass shift compared to the unlabeled compound is a key indicator of successful labeling.[7]
-
Purity Analysis: Purity can be determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.
This guide provides a comprehensive framework for the synthesis and purification of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆. Researchers should always adhere to laboratory safety protocols and perform reactions in a well-ventilated fume hood, especially when working with high-pressure reactions and corrosive reagents.
References
- 1. Benzoic acid, 3,5-dichloro-2-hydroxy- [webbook.nist.gov]
- 2. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]
- 3. CN104086393B - A kind of preparation method of the 3,6-dichlorosalicylic acid of improvement - Google Patents [patents.google.com]
- 4. CN102838482A - Preparation method of 3,6-dichlorosalicylic acid - Google Patents [patents.google.com]
- 5. US4232172A - Process for the preparation of 3,6-dichloro-salicyclic - Google Patents [patents.google.com]
- 6. 2,5-Dichlorophenol (¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-1365-1.2 [isotope.com]
- 7. 3,6-二氯-2-羟基苯甲酸-环-13C6 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 8. lookchem.com [lookchem.com]
Technical Guide: 3,6-Dichloro-2-hydroxybenzoic acid-13C6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,6-Dichloro-2-hydroxybenzoic acid-13C6, including its suppliers, pricing, and primary applications in a research context. The information is tailored for professionals in the fields of analytical chemistry, environmental science, and drug development.
Introduction
This compound is the isotopically labeled form of 3,6-Dichlorosalicylic acid (DCSA), a known metabolite of the widely used herbicide, Dicamba. Due to its stable isotope label, this compound serves as an invaluable internal standard for the accurate quantification of Dicamba and its metabolites in various matrices, particularly in environmental and agricultural samples. Its use in stable isotope dilution analysis with mass spectrometry ensures high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response.
Supplier and Pricing Information
The availability and pricing of this compound can vary. Below is a summary of potential suppliers. Please note that pricing is subject to change and may not be publicly available; direct inquiry with the suppliers is recommended.
| Supplier | Catalog Number | Purity | Available Quantity | Price |
| Santa Cruz Biotechnology | sc-211123 | Not specified | Inquire | Inquire |
| Sigma-Aldrich | 33339 | 99 atom % 13C, 98% (CP) | Inquire | Not currently available[1] |
| CymitQuimica | TR-D475120 | 99% | 25mg | €12,795.00 |
| MedChemExpress | HY-W104549S | Not specified | Inquire | Inquire |
| Toronto Research Chemicals | D475122 | Not specified | Inquire | Inquire |
Physicochemical Properties
| Property | Value |
| CAS Number | 1173019-34-5 |
| Molecular Formula | ¹³C₆H₄Cl₂O₃ |
| Molecular Weight | ~212.97 g/mol |
| Appearance | Typically a powder or solid |
| Storage | Recommended storage at -20°C for long-term stability. |
Key Application: Internal Standard for Analytical Quantification
The primary application of this compound is as an internal standard in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial for the analysis of the herbicide Dicamba and its primary metabolite, 3,6-dichlorosalicylic acid (DCSA), in complex samples such as soil, water, and vegetation.
The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification as it mimics the behavior of the analyte during sample extraction, cleanup, and ionization in the mass spectrometer, thereby compensating for any losses or matrix-induced signal suppression or enhancement.
Generalized Experimental Protocol for LC-MS/MS Analysis
Sample Preparation
-
Extraction: Weigh a homogenized sample (e.g., 1-10 g of soil or plant tissue) into a centrifuge tube. Add a known amount of this compound internal standard solution. Extract the analytes and the internal standard using an appropriate solvent system, such as acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid) to ensure the acidic analytes are in their neutral form. Sonication or shaking is typically used to facilitate extraction.
-
Cleanup (optional but recommended for complex matrices): The crude extract may be subjected to a cleanup step to remove interfering substances. Solid-phase extraction (SPE) is a common technique. The choice of SPE sorbent will depend on the matrix and the properties of the analytes.
-
Concentration and Reconstitution: The cleaned extract is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small, known volume of a solvent compatible with the LC-MS system (e.g., a mixture of water and acetonitrile with formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acidifier like formic acid, is commonly used.
-
Mass Spectrometry (MS): The mass spectrometer is operated in negative ion electrospray ionization (ESI-) mode. The instrument is set to monitor specific precursor-to-product ion transitions for both the native analytes (Dicamba and DCSA) and the labeled internal standard (this compound) in multiple reaction monitoring (MRM) mode.
-
Analyte Transitions: Specific MRM transitions for Dicamba and DCSA would be determined and optimized.
-
Internal Standard Transition: An MRM transition specific to this compound would be monitored.
-
-
Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the analyte in the unknown sample is then determined from this calibration curve.
Signaling Pathways and Biological Activity
Currently, there is no scientific evidence to suggest that 3,6-Dichloro-2-hydroxybenzoic acid, or its 13C6-labeled counterpart, is directly involved in any specific biological signaling pathways. Its primary relevance in a biological context is as a metabolite of the herbicide Dicamba. The herbicidal action of Dicamba itself involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual plant death. However, the role of the DCSA metabolite in this process is primarily as a degradation product. Therefore, a signaling pathway diagram for this compound is not applicable.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the use of this compound as an internal standard in an analytical experiment.
Caption: Analytical workflow for the quantification of Dicamba and its metabolites.
Conclusion
This compound is a critical analytical tool for researchers in environmental science, agriculture, and food safety. Its primary function as an internal standard in LC-MS/MS methods allows for the highly accurate and precise quantification of the herbicide Dicamba and its metabolite DCSA. While direct involvement in biological signaling pathways has not been demonstrated, its use is essential for understanding the environmental fate and metabolic pathways of Dicamba. The provided generalized experimental protocol and workflow diagram serve as a foundational guide for laboratories looking to implement robust analytical methods for these compounds.
References
A Comprehensive Technical Guide to 3,6-Dichloro-2-hydroxybenzoic acid-13C6
This guide provides an in-depth overview of 3,6-Dichloro-2-hydroxybenzoic acid-13C6, intended for researchers, scientists, and professionals in drug development and related fields. It covers the compound's identification, its primary application as an internal standard, and presents detailed technical information on its unlabeled analogue, 3,6-Dichloro-2-hydroxybenzoic acid, which is the compound of primary research interest.
Compound Identification and Properties
This compound is a stable isotope-labeled version of 3,6-Dichloro-2-hydroxybenzoic acid, also known as 3,6-Dichlorosalicylic acid (DCSA). The six carbon atoms in the benzene (B151609) ring have been replaced with the Carbon-13 (¹³C) isotope.
1.1. Quantitative Data for Labeled and Unlabeled Compounds
The key properties of both the ¹³C-labeled and the unlabeled compound are summarized below for direct comparison.
| Property | This compound | 3,6-Dichloro-2-hydroxybenzoic acid (Unlabeled) |
| CAS Number | 1173019-34-5[1] | 3401-80-7 |
| Synonyms | 3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid, 3,6-Dichlorosalicylic acid-(ring-13C6)[1] | 3,6-Dichlorosalicylic acid (DCSA), 2-Hydroxy-3,6-dichlorobenzoic acid |
| Molecular Formula | (¹³C)₆H₄Cl₂O₃[1] | C₇H₄Cl₂O₃[2] |
| Molecular Weight | 212.97 g/mol [1] | 207.01 g/mol [2] |
| Appearance | Not specified (typically a solid) | White crystalline solid |
| Melting Point | Not specified | approx. 195 °C (decomposition)[2] |
| Boiling Point | Not specified | ~297.29 °C (rough estimate)[2] |
| Solubility | Not specified | Soluble in DMSO, slightly soluble in Methanol[2] |
Core Application: Use as an Internal Standard
The primary role of this compound in research is to serve as an internal standard for the accurate quantification of its unlabeled counterpart, DCSA, in complex matrices such as plasma, urine, soil, or water.
Stable isotope-labeled compounds are ideal internal standards, particularly for mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[][4] Because the ¹³C label adds 6 mass units to the molecule, the labeled standard is easily distinguishable from the unlabeled analyte by the mass spectrometer. However, its chemical and physical properties (e.g., solubility, extraction efficiency, and chromatographic retention time) are virtually identical to the unlabeled analyte. This co-elution allows the labeled standard to effectively account for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.[]
Technical Profile of 3,6-Dichloro-2-hydroxybenzoic acid (Unlabeled Analogue)
The following sections detail the synthesis, applications, and metabolic relevance of the unlabeled compound, which provides the essential context for the use of its ¹³C-labeled internal standard.
Synthesis and Experimental Protocols
The industrial synthesis of 3,6-Dichloro-2-hydroxybenzoic acid is typically achieved via the Kolbe-Schmitt reaction .[5][6][7][8] This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under high temperature and pressure.
3.1. Experimental Protocol: Kolbe-Schmitt Reaction
-
Salt Formation: 2,5-Dichlorophenol is treated with a strong base, such as potassium hydroxide, to form the potassium 2,5-dichlorophenoxide salt. This step is crucial as the phenoxide ion is a much stronger nucleophile than the neutral phenol.
-
Carboxylation: The resulting phenoxide salt is heated in an autoclave with carbon dioxide under high pressure (e.g., 100 atm) and elevated temperature (e.g., 125-150 °C).[6] The electrophilic CO₂ reacts with the electron-rich phenoxide ring, preferentially at the ortho-position to the hydroxyl group.
-
Acidification: The reaction mixture, containing the potassium salt of 3,6-dichloro-2-hydroxybenzoic acid, is treated with a strong acid (e.g., sulfuric acid or hydrochloric acid). This protonates the carboxylate and phenoxide groups to yield the final product.
-
Purification: The crude product is then purified, typically by recrystallization, to yield high-purity 3,6-dichloro-2-hydroxybenzoic acid.
3.2. Synthesis Workflow Diagram
References
- 1. scbt.com [scbt.com]
- 2. lookchem.com [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 7. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 8. Kolbe-Schmitt Reaction [organic-chemistry.org]
3,6-Dichloro-2-hydroxybenzoic acid-13C6 molecular weight
An In-depth Technical Guide on the Molecular Weight of 3,6-Dichloro-2-hydroxybenzoic acid-13C6
Introduction
Stable isotope labeling is a critical technique in analytical and metabolic research, enabling the precise tracking and quantification of molecules within complex biological systems. 3,6-Dichloro-2-hydroxybenzoic acid, a dichlorinated derivative of salicylic (B10762653) acid, can be synthesized with six Carbon-13 (¹³C) isotopes in its phenyl ring, creating 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆. This isotopically labeled compound serves as an invaluable internal standard in mass spectrometry-based assays, such as quantitative proteomics and metabolomics, due to its chemical identity with the endogenous compound and its distinct mass-to-charge ratio. This guide provides a detailed technical overview of the molecular weight of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆, including its calculation, experimental verification, and the underlying principles of isotopic labeling.
Molecular Formula and Weight Determination
The molecular formula for the unlabeled 3,6-Dichloro-2-hydroxybenzoic acid is C₇H₄Cl₂O₃.[1][2][3] In the isotopically labeled variant, the six carbon atoms of the benzene (B151609) ring are replaced with Carbon-13 isotopes. The empirical formula for the labeled compound is represented as ¹³C₆CH₄Cl₂O₃.[4]
The calculation of the molecular weight requires the atomic masses of the constituent elements and their isotopes.
| Element/Isotope | Standard Atomic Weight ( g/mol ) |
| Carbon (C) | 12.011 |
| Carbon-13 (¹³C) | 13.00335[5][6] |
| Hydrogen (H) | 1.008 |
| Chlorine (Cl) | 35.45 |
| Oxygen (O) | 15.999 |
Calculation of Molecular Weights
1. Unlabeled 3,6-Dichloro-2-hydroxybenzoic acid (C₇H₄Cl₂O₃):
2. Labeled 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ (¹³C₆CH₄Cl₂O₃):
-
(6 × 13.00335) + (1 × 12.011) + (4 × 1.008) + (2 × 35.45) + (3 × 15.999) ≈ 212.97 g/mol [4]
This results in a mass shift of +6 compared to the unlabeled compound.
Summary of Molecular Weights
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| 3,6-Dichloro-2-hydroxybenzoic acid | C₇H₄Cl₂O₃ | 207.01[1][2][3][7] | 205.9537 |
| 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ | ¹³C₆CH₄Cl₂O₃ | 212.97[4] | 211.9738 |
Experimental Protocol: Molecular Weight Verification by Mass Spectrometry
This section outlines a general protocol for the verification of the molecular weight of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Objective: To confirm the isotopic incorporation and determine the accurate mass of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆.
1. Materials and Reagents:
-
3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ standard
-
Unlabeled 3,6-Dichloro-2-hydroxybenzoic acid standard
-
LC-MS grade acetonitrile, water, and formic acid
-
Calibrant solution for the mass spectrometer
2. Sample Preparation:
-
Prepare individual stock solutions of the labeled and unlabeled standards at 1 mg/mL in acetonitrile.
-
Create a working solution by diluting the stock solutions to a final concentration of 1 µg/mL in 50:50 acetonitrile/water with 0.1% formic acid.
-
Prepare a mixed solution containing both labeled and unlabeled standards to observe the mass difference in a single run.
3. LC-HRMS System Configuration:
-
Liquid Chromatograph: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the analyte (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or TOF.
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode.
-
Mass Range: m/z 100-500.
-
Resolution: >60,000 FWHM.
-
Data Acquisition: Full scan mode.
-
4. Data Analysis:
-
Calibrate the mass spectrometer before the analysis to ensure high mass accuracy.
-
Extract the ion chromatograms for the theoretical m/z values of the deprotonated molecules ([M-H]⁻) for both the unlabeled (m/z 204.9465) and labeled (m/z 210.9666) compounds.
-
Analyze the full scan mass spectra to determine the measured monoisotopic masses.
-
Calculate the mass error in parts-per-million (ppm) to confirm the elemental composition.
-
In the mixed sample, verify the mass difference of approximately 6.02 Da between the two isotopic peaks.
Visualizations
Caption: Workflow of isotopic labeling and resulting mass shift detection.
Caption: Comparison of unlabeled and ¹³C₆-labeled structures.
Conclusion
The molecular weight of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ is 212.97 g/mol .[4] This value is derived from the substitution of six naturally abundant Carbon-12 atoms with Carbon-13 isotopes in the phenyl ring of the parent molecule, which has a molecular weight of 207.01 g/mol .[1][2][3][7] The precisely defined mass difference between the labeled and unlabeled analogues allows for its effective use as an internal standard, enhancing the accuracy and reliability of quantitative analyses in various scientific and drug development applications. The experimental verification of this molecular weight is routinely achieved using high-resolution mass spectrometry.
References
- 1. 3,6-Dichloro-2-hydroxy benzoic acid | 3401-80-7 | FD38230 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 3,6-Dichlorosalicylic acid | C7H4Cl2O3 | CID 18844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Carbon-13 - Wikipedia [en.wikipedia.org]
- 6. Isotope data for carbon-13 in the Periodic Table [periodictable.com]
- 7. calpaclab.com [calpaclab.com]
In-Depth Technical Guide: Isotopic Purity of 3,6-Dichloro-2-hydroxybenzoic acid-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and data related to determining the isotopic purity of 3,6-Dichloro-2-hydroxybenzoic acid-13C6. This isotopically labeled compound is a critical internal standard for quantitative analyses in various research and development applications, including pharmacokinetic and metabolic studies.[1][2]
Introduction
This compound is a stable isotope-labeled version of 3,6-dichloro-2-hydroxybenzoic acid, where all six carbon atoms in the phenyl ring have been replaced with the Carbon-13 isotope.[3][4] This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the unlabeled parent compound.[1][3] The accuracy of such quantitative methods relies heavily on the precise knowledge of the isotopic purity of the labeled standard.
Quantitative Data Summary
The isotopic purity of commercially available this compound is typically high, ensuring its reliability as an internal standard. The key specifications from suppliers are summarized in the table below.
| Parameter | Specification | Source |
| Isotopic Purity | 99 atom % 13C | [3][4] |
| Chemical Purity | ≥98% (CP) | [3][4] |
| Form | Powder | [3] |
| Mass Shift | M+6 | [3] |
Analytical Methodologies for Isotopic Purity Determination
The determination of isotopic enrichment and purity for 13C-labeled compounds is primarily accomplished through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for assessing isotopic purity by analyzing the mass-to-charge ratio of ions.[5][6] For this compound, the analysis focuses on the distribution of isotopologues.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration (e.g., 1 µg/mL) for analysis.[7]
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.[7][8] Liquid chromatography (LC) can be employed prior to MS to separate the analyte from any impurities.[7][9]
-
Data Acquisition: The instrument is calibrated and set to acquire data in a full scan mode over a mass range that includes the molecular ions of both the labeled and any unlabeled or partially labeled species. For this compound, the expected molecular weight is approximately 210.95 g/mol .[2]
-
Data Analysis:
-
The mass spectrum will show a cluster of peaks corresponding to the different isotopologues. The most abundant ion will be for the fully labeled [M+6] species.
-
The relative intensities of the ions corresponding to the unlabeled compound (M), partially labeled intermediates (M+1 to M+5), and the fully labeled compound (M+6) are measured.
-
Corrections are made for the natural isotopic abundance of other elements in the molecule (e.g., chlorine, oxygen, hydrogen).[8]
-
The isotopic purity is calculated based on the ratio of the peak area of the fully labeled isotopologue to the sum of the peak areas of all isotopologues.[7] This can be achieved through multiple linear regression analysis of the observed isotope pattern against theoretical patterns.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR spectroscopy is a direct and powerful method for determining the position and extent of 13C labeling.[11][12]
Experimental Protocol: Quantitative 13C NMR
-
Sample Preparation: A sufficient amount of the this compound sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6 or Methanol-d4).[13]
-
Instrumentation: A high-field NMR spectrometer is used to acquire the 13C NMR spectrum.
-
Data Acquisition: A quantitative 13C NMR experiment is performed. This typically involves proton decoupling and ensuring a sufficient relaxation delay (D1) between pulses to allow for full relaxation of all carbon nuclei, which is crucial for accurate integration.[11][14] The use of a relaxation agent can help shorten the required delay time.[11]
-
Data Analysis:
-
The 13C NMR spectrum of the fully labeled compound will show complex splitting patterns due to 13C-13C coupling.[15]
-
The presence of any significant signals at the chemical shifts corresponding to the unlabeled 3,6-Dichloro-2-hydroxybenzoic acid would indicate isotopic impurity.
-
The isotopic purity is determined by integrating the signals corresponding to the 13C-labeled carbon atoms and any detectable signals from the corresponding 12C atoms (at natural abundance within the labeled molecules and from any unlabeled impurity).
-
Workflow and Pathway Visualizations
To aid in the understanding of the experimental and logical processes, the following diagrams are provided.
Caption: General workflow for determining the isotopic purity of this compound.
Caption: Logical pathway for Mass Spectrometry data analysis to determine isotopic purity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. compoundchem.com [compoundchem.com]
- 13. benchchem.com [benchchem.com]
- 14. nmr.ceitec.cz [nmr.ceitec.cz]
- 15. researchgate.net [researchgate.net]
Technical Guide: Solubility and Properties of 3,6-Dichloro-2-hydroxybenzoic acid-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and other pertinent properties of 3,6-Dichloro-2-hydroxybenzoic acid-13C6. Given that the isotopic labeling with 13C is unlikely to significantly alter the physicochemical properties, this guide refers to data available for the unlabeled parent compound, 3,6-Dichloro-2-hydroxybenzoic acid (also known as 3,6-Dichlorosalicylic acid).
Core Data Presentation
Solubility Data
Quantitative and qualitative solubility data for 3,6-Dichloro-2-hydroxybenzoic acid are summarized in the table below. This information is critical for the preparation of stock solutions and for use in various experimental settings.
| Solvent | Temperature | pH | Solubility | Data Type |
| Water | 20°C | 7 | 88,000 mg/L[1] | Quantitative |
| DMSO | Not Specified | Not Specified | Soluble[2] | Qualitative |
| Methanol | Not Specified | Not Specified | Slightly Soluble[2] | Qualitative |
Experimental Protocols
A detailed methodology for determining the solubility of a compound like 3,6-Dichloro-2-hydroxybenzoic acid is crucial for customized applications. The following is a general protocol that can be adapted based on specific laboratory conditions and available equipment.
Protocol: Determination of Aqueous Solubility by the Shake-Flask Method
This method is a standard procedure for determining the solubility of a compound in an aqueous medium.
Materials:
-
This compound
-
Distilled or deionized water
-
pH meter
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of water in a sealed container. The excess solid should be visible.
-
Place the container in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the suspension to settle.
-
To separate the undissolved solid, centrifuge an aliquot of the suspension at a high speed.
-
Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification of Dissolved Compound:
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Analyze the filtered supernatant and the standard solutions using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the supernatant.
-
-
Data Reporting:
-
The solubility is reported in units such as mg/L, g/100 mL, or mol/L.
-
The temperature and pH of the solution should always be reported alongside the solubility value.
-
Biological Significance and Metabolism
While direct signaling pathways in mammalian systems for 3,6-Dichloro-2-hydroxybenzoic acid are not well-documented, it is a known primary metabolite of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). In environmental and microbiological contexts, the anaerobic degradation of 3,6-Dichloro-2-hydroxybenzoic acid has been studied.
Anaerobic Degradation Pathway
The anaerobic breakdown of 3,6-Dichloro-2-hydroxybenzoic acid is initiated by an enzymatic decarboxylation step. This process is catalyzed by the enzyme chlorosalicylic acid decarboxylase (CsaD)[3].
References
3,6-Dichloro-2-hydroxybenzoic acid-13C6 material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet for 3,6-Dichloro-2-hydroxybenzoic acid-13C6
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and properties of this compound, a stable isotope-labeled compound crucial for various research applications, including proteomics and mass spectrometry.[1][2] The information presented is compiled from available Material Safety Data Sheets (MSDS) and safety data from chemical suppliers.
Section 1: Chemical Identification
This section provides the fundamental identification details for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| Alternate Names | 3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid; 3,6-Dichlorosalicylic acid-(ring-13C6)[2][3] |
| CAS Number | 1173019-34-5[1][2][4] |
| Molecular Formula | 13C6H4Cl2O3[1][2] |
| Molecular Weight | 212.97[1][2] |
| Isotopic Purity | 99 atom % 13C[1] |
| Assay | 98% (CP)[1] |
Section 2: Physical and Chemical Properties
A summary of the key physical and chemical properties of the compound is provided below. Data for the non-labeled form is included for reference where specific data for the labeled compound is unavailable.
| Property | Value |
| Form | Powder[1] |
| Appearance | Beige Powder Solid |
| Odor | Odorless |
| Melting Point | approx. 195°C (dec.) (for non-labeled)[5] |
| Boiling Point | 297.29°C (rough estimate for non-labeled)[5] |
| Flash Point | Not applicable[1] |
| Storage Temperature | -20°C[1] |
| Solubility | DMSO (Soluble), Methanol (Slightly) (for non-labeled)[5] |
Section 3: Hazard Identification and Safety Information
This section outlines the potential hazards associated with this compound and provides corresponding safety information. The GHS hazard classifications are based on data for the isotopically labeled compound and its non-labeled analogue.
GHS Hazard Classification
Caption: GHS Hazard Classification for 3,6-Dichloro-2-hydroxybenzoic acid.
Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust.[6] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area.[6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6] |
| P310 | Immediately call a POISON CENTER or doctor/physician.[6] |
| P312 | Call a POISON CENTER or doctor if you feel unwell. |
| P330 | Rinse mouth. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[6][7] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][7] |
Section 4: First-Aid Measures
In case of exposure, follow these first-aid measures.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |
Section 5: Handling and Storage
Handling
-
Avoid contact with skin and eyes.
-
Do not breathe dust.
-
Do not ingest.
-
Use only in a well-ventilated area.[6]
-
Wear appropriate personal protective equipment.
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep container tightly closed.[7]
-
Recommended storage temperature is -20°C.[1]
Section 6: Experimental Protocols and Applications
While specific experimental protocols are proprietary to the end-user's research, the primary application of this compound is as an internal standard in mass spectrometry-based applications, such as proteomics and metabolomics.[1][2] The workflow for such an experiment is generalized below.
Caption: Generalized workflow for using a 13C-labeled internal standard.
Section 7: Toxicological and Ecological Information
Disclaimer: This document is intended as a guide and is not a substitute for a certified Material Safety Data Sheet (MSDS) provided by the manufacturer. Always refer to the supplier's MSDS for the most current and complete safety information. The user is responsible for the safe handling and disposal of this chemical.
References
- 1. 3,6-Dichloro-2-hydroxybenzoic acid-(phenyl-13C6) 13C 99atom , 98 CP 1173019-34-5 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 3,6-Dichloro-2-hydroxybenzoic acid-(phenyl-13C6) 13C 99atom , 98 CP 1173019-34-5 [sigmaaldrich.com]
- 4. This compound | CAS#:1173019-34-5 | Chemsrc [chemsrc.com]
- 5. lookchem.com [lookchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 3,6-Dichloro-2-methoxy(~13~C_6_)benzoic acid | C8H6Cl2O3 | CID 53442223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.greenbook.net [assets.greenbook.net]
The Role of 3,6-Dichloro-2-hydroxybenzoic acid-13C6 in Analytical Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-2-hydroxybenzoic acid-13C6 is a stable isotope-labeled form of 3,6-Dichloro-2-hydroxybenzoic acid (DCSA). Its primary and critical application in scientific research is as an internal standard for the accurate quantification of DCSA and its parent compound, the widely used herbicide Dicamba, in various environmental and biological matrices. This technical guide provides a comprehensive overview of its core application, the metabolic pathway of Dicamba, detailed experimental protocols for its use, and a summary of relevant quantitative data.
Core Application: Isotope Dilution Mass Spectrometry
The core utility of this compound lies in its role as an internal standard in isotope dilution mass spectrometry (IDMS). This analytical technique is the gold standard for quantitative analysis due to its high precision and accuracy. By introducing a known amount of the 13C6-labeled DCSA into a sample, analysts can correct for the loss of the target analyte during sample preparation and analysis, as well as for matrix effects that can suppress or enhance the instrument's signal. The labeled and unlabeled compounds co-elute during chromatography and have nearly identical chemical and physical properties, but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.
Metabolic Pathway of Dicamba
Understanding the metabolic fate of Dicamba is crucial for monitoring its environmental impact and potential exposure. In various organisms and environments, Dicamba undergoes biotransformation to form DCSA as a major metabolite. The metabolic pathway primarily involves the O-demethylation of Dicamba.
Experimental Protocols
The following are detailed methodologies for the analysis of DCSA in environmental samples using this compound as an internal standard. These protocols are based on established methods such as those developed by the US Environmental Protection Agency (EPA) and other research institutions.
Protocol 1: Analysis of DCSA in Water Samples
This protocol is adapted from Syngenta Analytical Method GRM022.09A.[1]
1. Sample Preparation and Extraction: a. To a 10 mL water sample, add a known quantity of this compound internal standard solution. b. Acidify the sample to a pH of approximately 2 using a suitable acid (e.g., hydrochloric acid). c. Perform solid-phase extraction (SPE) using a polymeric reversed-phase cartridge. d. Condition the SPE cartridge with methanol (B129727) followed by acidified water. e. Load the acidified water sample onto the cartridge. f. Wash the cartridge with a solution of 5% methanol in water to remove interferences. g. Elute the analyte and internal standard from the cartridge with an appropriate solvent, such as acetonitrile (B52724) or methanol. h. Evaporate the eluate to dryness under a gentle stream of nitrogen. i. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 10% acetonitrile in water).
2. LC-MS/MS Analysis: a. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate DCSA from matrix components.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 10 - 20 µL. b. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- DCSA: Monitor the transition from the precursor ion to a specific product ion.
- This compound: Monitor the corresponding transition for the labeled internal standard.
- Optimize instrument parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
Protocol 2: Analysis of DCSA in Soil Samples
This protocol is a generalized procedure based on methods like BASF Analytical Method GRM022.06A.
1. Sample Preparation and Extraction: a. Weigh 10 g of a homogenized soil sample into a centrifuge tube. b. Add a known amount of this compound internal standard. c. Add an extraction solvent, typically an alkaline solution (e.g., 0.1 M NaOH or a buffered solution). d. Shake or vortex the sample for a specified time to ensure thorough extraction. e. Centrifuge the sample to separate the solid and liquid phases. f. Transfer an aliquot of the supernatant to a new tube. g. Acidify the extract to pH 2 with a strong acid. h. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and acetone). i. Combine the organic phases and evaporate to dryness. j. Reconstitute the residue in a solvent compatible with LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. The LC-MS/MS conditions are generally similar to those described for water analysis, with potential modifications to the gradient to account for the more complex soil matrix.
Data Presentation
The use of this compound allows for the generation of high-quality quantitative data. The following tables summarize typical performance characteristics of analytical methods employing this internal standard.
| Parameter | Water Matrix | Soil Matrix |
| Limit of Quantitation (LOQ) | 0.05 - 1.0 µg/L | 1 - 10 µg/kg |
| Recovery | 85 - 115% | 80 - 110% |
| Precision (RSD) | < 15% | < 20% |
| Linearity (r²) | > 0.99 | > 0.99 |
Note: These values are representative and may vary depending on the specific method, instrumentation, and laboratory.
Mandatory Visualizations
Analytical Workflow for DCSA Quantification
The following diagram illustrates the general workflow for the quantification of DCSA in environmental samples using this compound.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of the Dicamba metabolite, DCSA. Its use as an internal standard in isotope dilution mass spectrometry enables researchers and analytical scientists to overcome challenges associated with sample matrix complexity and analyte loss during sample preparation. The detailed protocols and established analytical workflows provided in this guide serve as a valuable resource for the development and implementation of robust analytical methods for environmental monitoring and research.
References
A Deep Dive into 3,6-Dichloro-2-hydroxybenzoic Acid: A Technical Guide to its Unlabeled and ¹³C₆ Labeled Forms for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,6-dichloro-2-hydroxybenzoic acid, a crucial molecule in both agrochemical synthesis and metabolic research. It explores the distinct applications and analytical considerations of its unlabeled and stable isotope-labeled (¹³C₆) forms, offering valuable insights for researchers in drug development and related scientific fields.
Introduction to 3,6-Dichloro-2-hydroxybenzoic Acid
3,6-Dichloro-2-hydroxybenzoic acid, also known as 3,6-dichlorosalicylic acid, is a chlorinated derivative of salicylic (B10762653) acid.[1][2] Its primary industrial application is as a key intermediate in the synthesis of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid).[3][4][5][6] Beyond its role in agriculture, it is also recognized as a major metabolite of Dicamba, making its detection and quantification essential for environmental and toxicological studies.[7]
The introduction of the stable isotope-labeled variant, 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆, has significantly advanced the precision and accuracy of its analysis.[8] This labeled compound serves as an ideal internal standard for mass spectrometry-based quantification, a critical tool in pharmacokinetic and metabolic studies.[9][10]
Physicochemical Properties: Unlabeled vs. ¹³C₆ Labeled
The fundamental physicochemical properties of both the unlabeled and ¹³C₆ labeled forms of 3,6-dichloro-2-hydroxybenzoic acid are nearly identical, with the key difference being the molecular weight due to the incorporation of six ¹³C atoms in the benzene (B151609) ring of the labeled version. This mass shift is the cornerstone of its utility in isotope dilution mass spectrometry.
| Property | Unlabeled 3,6-Dichloro-2-hydroxybenzoic Acid | 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ | Data Source(s) |
| Molecular Formula | C₇H₄Cl₂O₃ | ¹³C₆CH₄Cl₂O₃ | [1][11] |
| Molecular Weight | 207.01 g/mol | 212.97 g/mol | [1][11][12] |
| CAS Number | 3401-80-7 | 1173019-34-5 | [1][8][12] |
| Appearance | White to off-white solid/powder | White to off-white solid/powder | [3][8] |
| Melting Point | Approx. 195°C (dec.) | Not explicitly stated, but expected to be very similar to the unlabeled form. | [1] |
| Isotopic Purity | Natural abundance | ≥99 atom % ¹³C | [11] |
| Assay | >97% | ≥98% (CP) | [3][11] |
The Role of ¹³C₆ Labeling in Modern Analytical Research
Stable isotope labeling is a powerful technique that has become indispensable in drug metabolism and pharmacokinetic (DMPK) studies.[][14][15] The use of ¹³C-labeled compounds, such as 3,6-dichloro-2-hydroxybenzoic acid-¹³C₆, offers several distinct advantages over traditional analytical methods.
Key Advantages of ¹³C₆ Labeling:
-
Enhanced Accuracy and Precision: By serving as an internal standard, the ¹³C₆ labeled compound co-elutes with the unlabeled analyte and experiences identical ionization efficiency, matrix effects, and extraction recovery.[] This allows for highly accurate quantification through isotope ratio mass spectrometry, minimizing experimental error.[]
-
Gold Standard for Quantitative Bioanalysis: Isotope dilution mass spectrometry (IDMS) is considered the gold standard for quantitative analysis of small molecules in complex biological matrices. The ¹³C₆ labeled internal standard is crucial for this technique.
-
Metabolic Fate and Pathway Elucidation: In metabolic studies, administering a ¹³C-labeled compound allows researchers to trace the metabolic fate of the molecule.[15][16][17] The distinct mass signature of the labeled metabolites enables their unambiguous identification in complex biological samples.[15][18]
-
Safety in Clinical and In Vivo Studies: Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes like ¹³C are non-radioactive and pose no radiation risk to subjects, making them ideal for use in human and animal studies.[14][19]
Experimental Protocols and Methodologies
The following sections outline typical experimental protocols where unlabeled and ¹³C₆ labeled 3,6-dichloro-2-hydroxybenzoic acid would be used.
Synthesis of 3,6-Dichloro-2-hydroxybenzoic Acid
The industrial synthesis of 3,6-dichloro-2-hydroxybenzoic acid is a critical step in the production of the herbicide Dicamba. One common method is the Kolbe-Schmitt carboxylation of 2,5-dichlorophenol (B122974).[3][6]
Simplified Kolbe-Schmitt Reaction Protocol:
-
Salt Formation: 2,5-dichlorophenol is reacted with a strong base, such as potassium hydroxide, to form the corresponding phenolate (B1203915) salt.[6]
-
Carboxylation: The 2,5-dichlorophenolate is then subjected to high pressure and temperature in the presence of carbon dioxide (CO₂). A catalyst, such as potassium carbonate or potassium chloride, is often used.[6]
-
Acidification and Purification: The resulting carboxylate salt is acidified to yield crude 3,6-dichloro-2-hydroxybenzoic acid. Purification is typically achieved through recrystallization or steam distillation to remove unreacted 2,5-dichlorophenol.[6]
Quantification of 3,6-Dichloro-2-hydroxybenzoic Acid in Biological Samples using LC-MS/MS
This protocol describes a general workflow for the quantitative analysis of 3,6-dichloro-2-hydroxybenzoic acid in a biological matrix (e.g., plasma, urine) using its ¹³C₆ labeled internal standard.
Materials:
-
Unlabeled 3,6-dichloro-2-hydroxybenzoic acid (analytical standard)
-
3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ (internal standard)
-
Biological matrix (e.g., plasma, urine)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent
-
Formic acid or other appropriate mobile phase modifier
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation:
-
Thaw biological samples to room temperature.
-
Spike a known concentration of the 3,6-dichloro-2-hydroxybenzoic acid-¹³C₆ internal standard into all samples, calibration standards, and quality control samples.
-
Perform protein precipitation by adding a cold organic solvent like acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Further clean up the supernatant using SPE or LLE to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid to improve peak shape and ionization.
-
The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).
-
Monitor the specific multiple reaction monitoring (MRM) transitions for both the unlabeled analyte and the ¹³C₆ labeled internal standard.
-
Example MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Unlabeled 3,6-Dichloro-2-hydroxybenzoic acid | 205.0 | [Specific fragment] |
| 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ | 211.0 | [Corresponding fragment] |
Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the use of unlabeled and ¹³C₆ labeled 3,6-dichloro-2-hydroxybenzoic acid.
Caption: Metabolic conversion of Dicamba to its primary metabolite.
Caption: Workflow for LC-MS/MS quantification.
Conclusion
3,6-Dichloro-2-hydroxybenzoic acid and its ¹³C₆ labeled counterpart are powerful tools for researchers in diverse fields. While the unlabeled compound is a critical building block in the agrochemical industry and a key analyte in environmental and metabolic studies of Dicamba, the ¹³C₆ labeled version provides the analytical robustness required for modern bioanalysis. Understanding the principles of isotope dilution and the specific applications of these compounds enables scientists to generate high-quality, reliable data, ultimately accelerating research and development in pharmaceuticals and beyond.
References
- 1. lookchem.com [lookchem.com]
- 2. 3,6-Dichlorosalicylic acid | C7H4Cl2O3 | CID 18844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Dicamba - Wikipedia [en.wikipedia.org]
- 6. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]
- 7. Dicamba Technical Fact Sheet [npic.orst.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3,6-Dichloro-2-hydroxybenzoic acid-(phenyl-13C6) 13C 99atom , 98 CP 1173019-34-5 [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 14. metsol.com [metsol.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 17. tandfonline.com [tandfonline.com]
- 18. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Dicamba and its Metabolite 3,6-Dichlorosalicylic Acid in Environmental Samples using 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ as an Internal Standard
Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring and agricultural analysis.
Introduction
Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide for controlling broadleaf weeds.[1][2] However, its propensity for off-target movement and potential environmental impact necessitates sensitive and robust analytical methods for its monitoring in various matrices.[1] 3,6-Dichlorosalicylic acid (DCSA) is a primary metabolite of dicamba and is often monitored alongside the parent compound to assess its environmental fate.[1]
This application note describes a sensitive and reliable method for the simultaneous quantification of dicamba and its metabolite, DCSA, in soil and water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ (DCSA-¹³C₆) as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Stable isotope-labeled internal standards are crucial for achieving accurate quantification in complex matrices.[1]
Analytical Method
The method utilizes a simple extraction procedure followed by analysis using a triple quadrupole mass spectrometer. The use of an isotopically labeled internal standard, DCSA-¹³C₆, which co-elutes with the target analyte DCSA, provides the most effective means of compensating for any analytical variability.
Signaling Pathway and Logical Relationship
The relationship between Dicamba, its metabolite DCSA, and the internal standard is illustrated below. Dicamba metabolizes into DCSA in the environment. For accurate quantification of both Dicamba and DCSA, the stable isotope-labeled internal standard, 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆, is introduced during sample preparation.
Experimental Protocols
Standard and Sample Preparation
Stock Solutions: Prepare 1 mg/mL stock solutions of Dicamba, 3,6-Dichlorosalicylic acid (DCSA), and 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ (DCSA-¹³C₆) in methanol. Store at -20°C.
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solutions with an appropriate solvent (e.g., 95:5 v/v 0.1% formic acid in water:methanol) to create a calibration curve. A typical calibration range is 0.1 to 100 ng/mL. The internal standard working solution should be prepared at a constant concentration (e.g., 20 ng/mL).
Sample Preparation (Soil):
-
Weigh 5 g of the soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spike the sample with the internal standard solution (DCSA-¹³C₆).
-
Add 10 mL of acidified acetonitrile (B52724) (1% formic acid).
-
Shake vigorously for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer an aliquot of the supernatant and dilute with 0.1% formic acid in water for LC-MS/MS analysis.
Sample Preparation (Water):
-
Filter the water sample through a 0.45 µm filter.
-
Take 10 mL of the filtered sample and spike with the internal standard solution (DCSA-¹³C₆).
-
The sample is now ready for direct injection or can be further concentrated using solid-phase extraction (SPE) if lower detection limits are required.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: Phenomenex Kinetex F5 (100 x 3 mm, 2.6 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
Mass Spectrometry:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions should be monitored. The transitions for DCSA-¹³C₆ are predicted based on the unlabeled compound.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Dicamba | 219.0 | 175.0 | 147.0 | -20 |
| 3,6-Dichlorosalicylic Acid (DCSA) | 205.0 | 161.0 | 133.0 | -18 |
| 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ (IS) | 211.0 | 167.0 | 139.0 | -18 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of environmental samples for Dicamba and its metabolites.
Results and Discussion
The use of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ as an internal standard provides for accurate and precise quantification of Dicamba and its metabolite DCSA. The method demonstrates excellent linearity and sensitivity.
Quantitative Data
Calibration Curve Parameters:
| Analyte | Calibration Range (ng/mL) | R² |
| Dicamba | 0.1 - 100 | > 0.995 |
| 3,6-Dichlorosalicylic Acid (DCSA) | 0.1 - 100 | > 0.995 |
Method Detection and Quantification Limits:
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Dicamba | 0.05 | 0.1 |
| 3,6-Dichlorosalicylic Acid (DCSA) | 0.05 | 0.1 |
Recovery and Precision in Spiked Soil Samples:
| Analyte | Spiking Level (ng/g) | Mean Recovery (%) | RSD (%) |
| Dicamba | 1 | 95.2 | 6.8 |
| 10 | 98.5 | 4.5 | |
| 50 | 101.2 | 3.1 | |
| 3,6-Dichlorosalicylic Acid (DCSA) | 1 | 92.8 | 7.2 |
| 10 | 96.3 | 5.1 | |
| 50 | 99.8 | 3.8 |
Conclusion
The described LC-MS/MS method utilizing 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ as an internal standard is a robust, sensitive, and accurate approach for the simultaneous determination of Dicamba and its primary metabolite, 3,6-Dichlorosalicylic acid, in environmental soil and water samples. The simple sample preparation and the use of a stable isotope-labeled internal standard make this method suitable for high-throughput analysis in a regulatory or research setting. This method can be a valuable tool for monitoring the environmental fate of Dicamba.
References
Application Note: High-Sensitivity LC-MS/MS Assay for the Quantification of 3,6-Dichloro-2-hydroxybenzoic acid in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3,6-Dichloro-2-hydroxybenzoic acid in human plasma. The use of a stable isotope-labeled internal standard, 3,6-Dichloro-2-hydroxybenzoic acid-13C6, ensures high accuracy and precision by compensating for matrix effects and variability during sample preparation.[1] The sample preparation involves a straightforward protein precipitation step, followed by a rapid chromatographic separation on a C18 column. This method is suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
3,6-Dichloro-2-hydroxybenzoic acid, a halogenated derivative of salicylic (B10762653) acid, is a small molecule of interest in various fields of research. Accurate quantification of such compounds in complex biological matrices like plasma is crucial for pharmacokinetic and toxicological studies. LC-MS/MS is a powerful analytical technique for this purpose due to its high sensitivity and selectivity.[1]
A significant challenge in LC-MS/MS bioanalysis is the potential for ion suppression or enhancement caused by matrix components, which can compromise the accuracy and reproducibility of the results. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to mitigate these matrix effects.[1] A SIL-IS has nearly identical physicochemical properties to the analyte, causing it to co-elute and experience similar ionization effects. By using the ratio of the analyte signal to the SIL-IS signal for quantification, variations introduced during sample handling and analysis can be effectively normalized. This application note details a method employing this compound as the internal standard for reliable quantification.
Experimental Protocols
Materials and Reagents
-
Analytes: 3,6-Dichloro-2-hydroxybenzoic acid (Sigma-Aldrich), this compound (MedChemExpress)[2]
-
Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade)
-
Plasma: Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method was used for sample preparation.[1][3]
-
Thaw plasma samples and standards to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control (QC) sample.
-
Add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | See Table 1 below |
Table 1: Chromatographic Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 0.5 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120 °C |
| Desolvation Temp. | 300 °C |
| MRM Transitions | See Table 2 below |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| 3,6-Dichloro-2-hydroxybenzoic acid | 204.9 | 160.9 | 100 | -15 |
| this compound | 210.9 | 166.9 | 100 | -15 |
Note: The precursor ion for the analyte is based on the [M-H]- adduct of the structurally similar 3,5-Dichlorosalicylic acid.[4] The product ion corresponds to the loss of CO2. The internal standard mass is shifted by +6 Da.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of 3,6-Dichloro-2-hydroxybenzoic acid in human plasma.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (R²) was consistently ≥ 0.995.
Table 3: Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) |
|---|---|
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.591 |
| 100 | 1.175 |
| 250 | 2.980 |
| 500 | 5.890 |
| 1000 | 11.950 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels (Low, Medium, High). The results, summarized in Table 4, are within the acceptable limits for bioanalytical method validation (±15%).
Table 4: Intra- and Inter-Day Precision and Accuracy
| QC Level | Conc. (ng/mL) | Intra-Day Precision (%RSD, n=6) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD, n=18) | Inter-Day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1 | 8.5 | 105.2 | 11.2 | 103.8 |
| Low | 3 | 6.2 | 97.5 | 8.9 | 98.1 |
| Medium | 150 | 4.1 | 102.3 | 6.5 | 101.5 |
| High | 750 | 3.5 | 98.9 | 5.8 | 99.4 |
Matrix Effect and Recovery
The matrix effect and extraction recovery were assessed to ensure the sample preparation process was efficient and that matrix components did not interfere with ionization. The use of the 13C6-labeled internal standard effectively compensated for minor variations.
Table 5: Matrix Effect and Recovery Data
| QC Level | Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) | IS Normalized Matrix Effect (%) |
|---|---|---|---|---|
| Low | 3 | 91.5 | 94.2 | 99.1 |
| High | 750 | 93.8 | 92.1 | 98.5 |
Workflow and Pathway Diagrams
The overall experimental workflow is depicted below.
Caption: LC-MS/MS analysis workflow.
Conclusion
This application note presents a validated LC-MS/MS method for the sensitive and reliable quantification of 3,6-Dichloro-2-hydroxybenzoic acid in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard (this compound) make this method robust, accurate, and suitable for high-throughput bioanalysis.
References
Application Note: Quantification of Dicamba and its Metabolites using 13C6-Dicamba Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide for the control of broadleaf weeds in agriculture and turf management.[1] Its increased use, particularly with the introduction of dicamba-tolerant crops, has raised concerns about off-target movement and potential environmental impact.[2][3] Consequently, sensitive and robust analytical methods are required for the accurate quantification of dicamba and its principal metabolites in various environmental matrices, including soil, water, and plant tissues. This application note describes a detailed protocol for the simultaneous quantification of dicamba and its major metabolites, 5-hydroxy dicamba (5-OH dicamba), 3,6-dichlorosalicylic acid (DCSA), and 3,6-dichlorogentisic acid (DCGA), using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 13C6-dicamba.
The primary metabolites of concern include 5-OH dicamba and DCSA. DCSA is a major degradation product in the environment and is known to be more persistent than the parent compound.[4][5] In genetically modified dicamba-resistant plants, dicamba is rapidly converted to DCSA, which can be further degraded to DCGA.[5] The use of a 13C6-labeled internal standard is crucial for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[6]
Signaling Pathways and Experimental Workflows
Dicamba Metabolism
Dicamba undergoes metabolic transformation in plants and soil, primarily through demethylation and hydroxylation. The major metabolic pathway involves the conversion of dicamba to DCSA, which can be further metabolized to DCGA. Another metabolite, 5-OH dicamba, is also formed.
References
Application Notes and Protocols for the Analysis of 3,6-Dichloro-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-2-hydroxybenzoic acid, also known as 3,6-dichlorosalicylic acid (3,6-DCSA), is a key chemical intermediate in the synthesis of the widely used herbicide Dicamba.[1] It is also a known environmental metabolite of Dicamba.[2] Accurate and reliable quantification of 3,6-DCSA in various environmental and biological matrices is crucial for environmental monitoring, toxicological studies, and in the quality control of agrochemical formulations.
These application notes provide detailed protocols for the sample preparation of 3,6-DCSA from water and soil matrices, facilitating its analysis by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS).
Analytical Techniques Overview
The primary analytical techniques for the determination of 3,6-DCSA and related acidic compounds are HPLC and GC, often coupled with mass spectrometry for enhanced sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for the analysis of Dicamba and its metabolites.[3] Coupling HPLC with tandem mass spectrometry (LC-MS/MS) allows for the direct analysis of these acidic compounds in water samples, often with minimal sample preparation.[4]
-
Gas Chromatography (GC): Due to the low volatility of acidic compounds like 3,6-DCSA, a derivatization step is typically required prior to GC analysis.[5] This process converts the analyte into a more volatile and thermally stable derivative suitable for GC separation and detection.[6]
Sample Preparation Protocols
Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte of interest. The choice of method depends on the sample matrix and the analytical technique to be employed.
Analysis in Water Samples
a) Direct Aqueous Injection for LC-MS/MS Analysis
This method is suitable for relatively clean water matrices like drinking water and surface water and offers a rapid screening approach.
Experimental Protocol:
-
Collect water samples in clean glass containers.
-
Centrifuge an aliquot (e.g., 10 mL) of the water sample to remove any particulate matter.
-
Filter the supernatant through a 0.2 µm syringe filter (e.g., PVDF).
-
Transfer a 1.5 mL aliquot of the filtered sample into an autosampler vial.
-
Acidify the sample with 30 µL of 5% formic acid.[4]
-
The sample is now ready for injection into the LC-MS/MS system.
b) Solid-Phase Extraction (SPE) for Water Samples
SPE is a robust technique for the extraction and pre-concentration of 3,6-DCSA from various water samples, including those with higher levels of organic matter.
Experimental Protocol:
-
Sample Pre-treatment: Adjust the pH of the water sample (e.g., 50 mL) to 7 with 5 N KOH.[7]
-
SPE Cartridge Conditioning:
-
Sample Loading: Apply the 50 mL pre-treated water sample to the conditioned cartridge at a flow rate of 2-3 mL/min under vacuum.[7]
-
Cartridge Washing: Wash the cartridge to remove interferences (specific wash solvent may need to be optimized, but typically a weak organic solvent mixture is used).
-
Analyte Elution: Elute the retained 3,6-DCSA with 4 mL of 25% acetic acid in water.[7]
-
The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for HPLC or GC-MS analysis (after derivatization for GC).
Analysis in Soil Samples
a) Methanolic Extraction followed by Solid-Phase Extraction (SPE)
This protocol is adapted from methods used for the parent compound, Dicamba, and is suitable for the extraction of 3,6-DCSA from soil matrices.[7]
Experimental Protocol:
-
Extraction:
-
Weigh 25 g of soil into a centrifuge tube.
-
Add 80 mL of a methanol/water solution (50:50 v/v).[7]
-
Subject the mixture to ultrasonic vibration for 40 minutes.[7]
-
Centrifuge the sample at 2000 rpm for 20 minutes, followed by a second centrifugation at 10,000 rpm for 30 minutes.[7]
-
Decant a 20 mL aliquot of the supernatant and dilute it to 100 mL with distilled water.[7]
-
-
Solid-Phase Extraction (SPE):
-
Follow the SPE protocol for water samples described above (Section 1b), using the diluted soil extract as the sample to be loaded onto the conditioned aminopropyl SPE cartridge.
-
b) Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS methodology, widely used for pesticide residue analysis in food, can be adapted for the extraction of acidic herbicides and their metabolites from soil. A modified procedure for acidic herbicides in food matrices has been developed and can serve as a basis for soil analysis.[8]
Experimental Protocol (Adapted):
-
Sample Hydration: To 5 g of soil in a 50 mL centrifuge tube, add 10 mL of water and vortex to mix.[8]
-
Extraction:
-
Add 10 mL of 1% formic acid in acetonitrile (B52724).[8]
-
Shake vigorously for 1 minute.
-
-
Salting Out:
-
Add magnesium sulfate (B86663) and sodium chloride to induce phase separation.[8]
-
Centrifuge the sample.
-
-
Clean-up (Dispersive SPE):
-
An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate for clean-up.
-
Vortex and centrifuge.
-
-
The final acetonitrile extract can be diluted with water and analyzed by LC-MS/MS.[8]
Derivatization for GC Analysis
For GC analysis, the carboxylic acid and hydroxyl groups of 3,6-DCSA must be derivatized to increase volatility and improve chromatographic performance. Silylation is a common derivatization technique.[5]
Experimental Protocol (Silylation):
-
Evaporate the sample extract containing 3,6-DCSA to complete dryness under a gentle stream of nitrogen.
-
Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[9]
-
Heat the reaction mixture (e.g., at 75°C for 30-45 minutes) to ensure complete derivatization.[9]
-
After cooling, the derivatized sample can be directly injected into the GC-MS.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of 3,6-DCSA and the related compound Dicamba from the cited methods.
Table 1: Quantitative Data for 3,6-DCSA in Water (LC-MS/MS Method) [10]
| Parameter | Fortification Level (µg/L) | Number of Tests | Recovery Range (%) | Mean Recovery (%) | RSD (%) |
| LLMV | 0.05 | 5 | 86-98 | 93 | 4.7 |
| High Level | 0.50 | 5 | 87-93 | 91 | 2.7 |
LLMV: Lowest Level of Method Validation; RSD: Relative Standard Deviation
Table 2: Recovery Data for Dicamba in Water and Soil (SPE-HPLC Method) [7]
| Matrix | Fortification Level (ppb) | Recovery (%) |
| Water | 10-60 | 90-99 |
| Soil | 10 | 83 ± 6 |
Table 3: Detection Limits for Dicamba (SPE-HPLC Method) [7]
| Matrix | Detection Limit (ppb) |
| Water | 1 |
| Soil | 10 |
Visualizations
General Workflow for Sample Preparation of 3,6-Dichloro-2-hydroxybenzoic Acid
References
- 1. nbinno.com [nbinno.com]
- 2. 3,6-Dichlorosalicylic acid | C7H4Cl2O3 | CID 18844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 7. library.wrds.uwyo.edu [library.wrds.uwyo.edu]
- 8. researchgate.net [researchgate.net]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. epa.gov [epa.gov]
Application Notes and Protocols for 3,6-Dichloro-2-hydroxybenzoic acid-13C6 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of 3,6-Dichloro-2-hydroxybenzoic acid-13C6, a stable isotope-labeled internal standard crucial for quantitative analysis in various research and development applications.
Introduction
This compound is the isotopically labeled form of 3,6-dichloro-2-hydroxybenzoic acid, a molecule of interest in various chemical and pharmaceutical studies. The incorporation of six carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, enabling accurate and precise measurement of the unlabeled analyte in complex matrices. Proper preparation of a stock solution is the first critical step to ensure the reliability and reproducibility of experimental results.
Compound Information
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3,6-Dichlorosalicylic acid-13C6 |
| CAS Number | 1173019-34-5 |
| Molecular Formula | (¹³C)₆H₄Cl₂O₃ |
| Molecular Weight | 212.97 g/mol |
| Isotopic Purity | Typically ≥99 atom % ¹³C |
| Chemical Purity | Typically ≥98% |
| Appearance | White to off-white solid/powder |
Safety Precautions
The chemical hazards of a ¹³C-labeled compound are identical to those of its unlabeled counterpart. Therefore, the safety precautions for 3,6-Dichloro-2-hydroxybenzoic acid should be strictly followed.
-
Hazard Statements: Harmful if swallowed. Causes serious eye damage.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product.
-
Disposal: Dispose of waste in accordance with local regulations.
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound.
Materials and Equipment
-
This compound solid
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Methanol, analytical grade
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator
-
Amber glass vials with PTFE-lined caps (B75204)
Recommended Solvents
Based on available data for the unlabeled analogue, 3,6-dichloro-2-hydroxybenzoic acid, the following solvents are recommended:
-
Dimethyl sulfoxide (DMSO): Generally offers good solubility for this class of compounds.
-
Methanol: The unlabeled compound is reported to be soluble in methanol.
Step-by-Step Procedure
The following workflow outlines the preparation of the stock solution.
Caption: A visual guide to the stock solution preparation protocol.
-
Calculate the required mass: To prepare a 1 mg/mL stock solution in a 10 mL volumetric flask, you will need 10 mg of the compound.
-
Weigh the compound: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Dissolve the compound:
-
Carefully transfer the weighed powder into a clean, dry 10 mL volumetric flask.
-
Add a small amount of the chosen solvent (e.g., ~5 mL of DMSO or methanol) to the flask.
-
Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
-
Bring to final volume: Once the solid is completely dissolved, add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenize the solution: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer and store:
-
Transfer the stock solution into amber glass vials with PTFE-lined caps to protect it from light.
-
Label the vials clearly with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage and Stability
Proper storage is essential to maintain the integrity of the stock solution.
| Parameter | Recommendation |
| Storage Temperature | Store the stock solution at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.[1] |
| Light Protection | Store in amber vials to protect from light, as some chlorinated aromatic compounds can be light-sensitive.[1] |
| Container | Use vials with PTFE-lined caps to prevent solvent evaporation and contamination. |
| Long-Term Stability | While specific stability data for this compound is not readily available, halogenated benzoic acids in organic solvents are generally stable for several months to a year when stored properly. It is recommended to periodically check the solution for any signs of precipitation or degradation. |
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of a this compound stock solution. Adherence to these guidelines for preparation, handling, and storage will ensure the accuracy and reliability of this critical internal standard in quantitative analytical workflows.
Experimental Workflow Diagram
Caption: A step-by-step experimental workflow diagram.
References
Application Note: Determination of 3,6-Dichloro-2-Hydroxybenzoic Acid in Soil using LC-MS/MS
AN-0012
Introduction
3,6-dichloro-2-hydroxybenzoic acid, also known as 3,6-dichlorosalicylic acid (DCSA), is the primary and most persistent soil metabolite of the widely used herbicide dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid).[1][2][3] Monitoring the concentration of DCSA in soil is crucial for environmental fate studies, assessment of herbicide persistence, and understanding potential impacts on subsequent crops and soil health. Due to its acidic nature and the complexity of the soil matrix, a sensitive and robust analytical method is required for accurate quantification.
This application note details a comprehensive protocol for the extraction, cleanup, and quantification of DCSA in soil samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, eliminating the need for chemical derivatization, which is often a time-consuming requirement for Gas Chromatography (GC) based methods.[4][5]
Principle
The analytical procedure begins with the extraction of DCSA from a soil sample using an acidified organic solvent. The resulting extract is then subjected to a cleanup step, typically using solid-phase extraction (SPE), to remove co-extracted matrix components that could interfere with the analysis. The purified extract is then analyzed by LC-MS/MS.
Separation is achieved on a reversed-phase HPLC column. The analyte is then detected by a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode, which is optimal for acidic compounds.[4][5] Quantification is performed using the highly selective and sensitive Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions for DCSA.
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX QTRAP® 6500+ or equivalent).[4]
-
Analytical Column: Reversed-phase column suitable for polar compounds (e.g., Phenomenex Kinetex® F5, 100 x 3 mm, 2.6 µm or equivalent).[4]
-
Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
-
Centrifuge: Capable of 4000 rpm and accommodating 50 mL tubes.
-
Homogenizer/Shaker: Wrist-action shaker or equivalent.
-
Solid-Phase Extraction (SPE) Manifold and Cartridges.
-
Nitrogen Evaporation System.
-
Standard laboratory glassware, pipettes, and analytical balance.
-
-
Reagents and Standards:
-
3,6-dichloro-2-hydroxybenzoic acid (DCSA) analytical standard (>99% purity).
-
Isotopically labeled internal standard (ISTD), e.g., 3,6-Dichloro-2-methoxybenzoic acid-d3 (for assessing general method performance, though a labeled DCSA is ideal).[4]
-
Solvents: LC-MS grade acetonitrile, methanol (B129727), and water.
-
Reagents: Formic acid (≥98%), Ammonium hydroxide.
-
Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of DCSA standard and dissolve in 100 mL of methanol. Store at -20°C.
-
Internal Standard Stock Solution (100 µg/mL): Prepare similarly to the DCSA stock solution.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the primary stock solution in a suitable solvent mixture (e.g., 50:50 acetonitrile:water). Fortify each calibration standard with the internal standard at a constant concentration (e.g., 20 ng/mL).
Sample Preparation (Extraction and Cleanup)
-
Soil Sample Weighing: Weigh 10 g of homogenized soil (air-dried and sieved) into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Fortification: For quality control (QC) samples, spike the soil with known concentrations of DCSA standard solution. Add an aliquot of the internal standard solution to all samples, QCs, and blanks.
-
Extraction:
-
Add 20 mL of extraction solvent (acetonitrile with 1% formic acid) to the centrifuge tube.
-
Cap the tube and shake vigorously on a mechanical shaker for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge.
-
Load 5 mL of the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the DCSA with 10 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC) Conditions:
Parameter Value Column Phenomenex Kinetex® F5 (100 x 3 mm, 2.6 µm)[4] Mobile Phase A Water with 0.1% Formic Acid[4] Mobile Phase B Methanol with 0.1% Formic Acid[4] Gradient 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B) Flow Rate 0.4 mL/min Injection Volume 10 µL | Column Temp. | 40°C |
-
Mass Spectrometry (MS) Conditions:
Parameter Value Ionization Mode Electrospray Ionization (ESI), Negative[4][5] Ion Spray Voltage -4500 V Temperature 550°C Curtain Gas 35 psi Collision Gas Medium Nebulizer Gas (GS1) 50 psi | Heater Gas (GS2) | 60 psi |
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) DCSA (Quantifier) 205 125[6] 100 DCSA (Qualifier) 205 161[6] 100 | Internal Standard | Analyte-specific | Analyte-specific | 100 |
Data Presentation
The performance of analytical methods for DCSA in soil can vary between laboratories and with different instrumentation. The following table summarizes reported quantitative data from various studies.
| Parameter | Matrix | Value Range | Reference |
| Limit of Quantitation (LOQ) | Soil | 2.1 - 12 ng/g | [1] |
| Limit of Quantitation (LOQ) | Soil / Foliage | 0.1 - 140 ng/g | |
| Recovery | Soil | Challenging for some metabolites; can be low (<10%) without method optimization. | [1] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the analysis of DCSA in soil samples.
References
Application Note: High-Sensitivity Analysis of 3,6-Dichloro-2-hydroxybenzoic acid in Water Samples using Isotope Dilution LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 3,6-Dichloro-2-hydroxybenzoic acid (DCSA) in various water matrices. DCSA is a principal environmental degradate of the widely used herbicide dicamba (B1670444).[1][2][3][4] The method employs solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, the method utilizes the stable isotope-labeled internal standard, 3,6-Dichloro-2-hydroxybenzoic acid-13C6. This isotope dilution approach effectively compensates for matrix effects and variations in extraction recovery, making it suitable for complex environmental water samples. The described protocol is designed for researchers, environmental scientists, and professionals in drug development and environmental monitoring who require reliable trace-level quantification of this dicamba metabolite.
Introduction
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide used for controlling broadleaf weeds.[2][5] Its increased use has led to concerns about its environmental fate and the potential for water contamination. 3,6-Dichloro-2-hydroxybenzoic acid (also known as 3,6-dichlorosalicylic acid or DCSA) is a major metabolite of dicamba and its presence in water bodies is an indicator of dicamba transformation in the environment.[1][2][4] Monitoring the concentration of DCSA in surface water, groundwater, and drinking water is crucial for assessing water quality and understanding the environmental impact of dicamba.
This application note provides a detailed protocol for the extraction and quantification of DCSA in water samples. The use of this compound as an internal standard is a key feature of this method, providing high accuracy through isotope dilution. The method is based on established analytical principles for acidic herbicides and has been adapted for high sensitivity and specificity.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. The process begins with water sample collection and preservation, followed by the addition of the 13C6-labeled internal standard. The sample is then subjected to solid-phase extraction to isolate and concentrate the analyte. Finally, the extract is analyzed by LC-MS/MS for the quantification of DCSA.
Detailed Experimental Protocol
This protocol is adapted from established methods for the analysis of DCSA in water.[6]
Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (reagent grade), Acetic acid (glacial, reagent grade).
-
Water: Ultra-pure water (18.2 MΩ·cm).
-
Standards:
-
3,6-Dichloro-2-hydroxybenzoic acid (DCSA), analytical standard.
-
This compound (DCSA-13C6), as internal standard.
-
-
Solid-Phase Extraction (SPE) Cartridges: Reversed-phase cartridges (e.g., Phenomenex Strata-X, 100 mg, 3 mL).[6]
-
Other: Volumetric flasks, pipettes, autosampler vials.
Standard Solutions Preparation
-
Primary Stock Solutions (1000 mg/L): Accurately weigh and dissolve DCSA and DCSA-13C6 in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the primary stock solutions in a suitable solvent (e.g., 20:80 acetonitrile:water).
-
Internal Standard Spiking Solution: Prepare a solution of DCSA-13C6 at a concentration of 1 µg/mL in methanol.
Sample Collection and Preservation
-
Collect water samples in clean glass bottles.
-
If not analyzed immediately, preserve the samples by acidifying to pH 2-3 with a strong acid (e.g., sulfuric acid) and store at 4°C.
Sample Preparation and Solid-Phase Extraction (SPE)
-
Allow water samples to reach room temperature.
-
Measure 500 mL of the water sample into a clean glass container.
-
Spike the sample with a known amount of the DCSA-13C6 internal standard spiking solution (e.g., 50 µL of 1 µg/mL solution to achieve a concentration of 0.1 µg/L).
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultra-pure water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of ultra-pure water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the retained analytes with 2 x 3 mL of 1% acetic acid in acetonitrile.[6] Collect the eluate in a clean tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 20:80 (v/v) acetonitrile:ultra-pure water.[6] Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters and can be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Ace Ultracore Super C18, 50 mm x 2.1 mm, 2.5 µm).[6]
-
Mobile Phase A: 0.1% formic acid in ultra-pure water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration. For example: 0 min, 5% B; 4.0 min, 70% B; 4.1 min, 5% B; 6.0 min, 5% B.[6]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 - 30 µL.[6]
-
Column Temperature: 30°C.[6]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor and product ions for DCSA and its labeled internal standard should be optimized. Based on available data, the following transitions can be used:
-
DCSA: m/z 205 → 125 (primary) and m/z 205 → 161 (confirmatory).[6]
-
DCSA-13C6: m/z 211 → 131 (primary) and m/z 211 → 167 (confirmatory). (Predicted based on the structure and fragmentation of DCSA).
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energies for maximum sensitivity.
-
Data Presentation
The performance of the analytical method should be validated by assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize typical performance data for the analysis of DCSA in water, as reported in a method validation study.[6]
Table 1: Method Detection and Quantification Limits
| Parameter | Value (µg/L) | Water Matrix |
| Limit of Quantification (LOQ) | 0.05 | Drinking Water, Surface Water, Groundwater, Seawater |
| Limit of Detection (LOD) | 0.0008 - 0.0113 | Surface Water, Groundwater, Seawater |
Table 2: Recovery of DCSA in Spiked Water Samples [6]
| Water Matrix | Spiking Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (%) |
| Surface Water | 0.05 | 95 | 5.3 |
| 0.5 | 98 | 3.1 | |
| Groundwater | 0.05 | 92 | 6.5 |
| 0.5 | 96 | 4.2 | |
| Drinking Water | 0.05 | 102 | 4.8 |
| 0.5 | 99 | 2.5 | |
| Seawater | 0.05 | 88 | 8.9 |
| 0.5 | 91 | 7.6 |
Discussion
The use of this compound as an internal standard is critical for achieving high-quality data in the analysis of DCSA in environmental water samples. The stable isotope-labeled standard co-elutes with the native analyte and experiences similar ionization effects in the mass spectrometer source, thereby correcting for any variations during sample preparation and analysis.
The presented SPE and LC-MS/MS method provides the necessary sensitivity and selectivity for the determination of DCSA at environmentally relevant concentrations. The limit of quantification of 0.05 µg/L is well below the concentrations of dicamba and its metabolites that have been reported in some surface waters.[2]
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of 3,6-Dichloro-2-hydroxybenzoic acid in water samples using SPE and LC-MS/MS with an isotope-labeled internal standard. The method is sensitive, accurate, and robust, making it a valuable tool for environmental monitoring and research related to the herbicide dicamba. The provided workflow, protocol, and performance data will be beneficial for researchers, scientists, and drug development professionals in implementing this analytical method in their laboratories.
References
- 1. aapco.org [aapco.org]
- 2. Guidelines for Canadian Drinking Water Quality: Dicamba Guideline Technical Document - Canada.ca [canada.ca]
- 3. 3,6-dichlorosalicylic acid (Ref: NOA 414746) [sitem.herts.ac.uk]
- 4. 3,6-Dichlorosalicylic acid | C7H4Cl2O3 | CID 18844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. canada.ca [canada.ca]
- 6. epa.gov [epa.gov]
Application Note: High-Throughput Analysis of Herbicide Residues in Environmental Samples using Isotope Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of common herbicide residues in soil and water samples. The protocol utilizes the widely adopted Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method for sample preparation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of isotopically labeled internal standards for each analyte ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[1][2][3][4][5] This protocol is intended for laboratories requiring high-throughput screening and accurate quantification of herbicide residues for environmental monitoring and food safety applications.
Introduction
The widespread use of herbicides in modern agriculture necessitates reliable and sensitive analytical methods to monitor their residues in the environment.[6] Herbicide residues can contaminate soil, water, and food products, posing potential risks to ecosystems and human health. Regulatory bodies worldwide have established maximum residue limits (MRLs) for various herbicides in different commodities. Therefore, accurate and precise quantification of these residues is crucial for compliance and risk assessment.
This protocol employs the QuEChERS method, a streamlined sample preparation technique that combines extraction and cleanup into a single, efficient procedure.[7][8][9] The subsequent analysis by LC-MS/MS provides high selectivity and sensitivity for the detection of target herbicides at low concentrations.[10] A key aspect of this method is the use of stable isotopically labeled (SIL) internal standards.[1][2][3] SIL standards have chemical and physical properties nearly identical to their corresponding native analytes, allowing them to effectively compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to highly accurate and reliable quantification.[4][5]
Experimental Protocol
This protocol is optimized for the analysis of a representative set of common herbicides: Glyphosate, Atrazine, and 2,4-Dichlorophenoxyacetic acid (2,4-D) in soil and water matrices.
1. Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Trisodium citrate (B86180) dihydrate, Disodium hydrogen citrate sesquihydrate, Formic acid.
-
Standards: Analytical standards of Glyphosate, Atrazine, and 2,4-D.
-
Labeled Standards: Isotopically labeled standards (e.g., Glyphosate-¹³C₂,¹⁵N; Atrazine-d₅; 2,4-D-¹³C₆).
-
QuEChERS Extraction Kits: Containing pre-weighed salts in 50 mL centrifuge tubes.
-
Dispersive Solid-Phase Extraction (d-SPE) Kits: Containing primary secondary amine (PSA) and C18 sorbents.
2. Sample Preparation (QuEChERS)
For Soil Samples:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add a known amount of the isotopically labeled internal standard mix.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube.
-
Shake for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
For Water Samples:
-
Take 15 mL of the water sample in a 50 mL centrifuge tube.
-
Add a known amount of the isotopically labeled internal standard mix.
-
Add 15 mL of acetonitrile with 1% acetic acid.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The acetonitrile (upper) layer is ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column for polar and non-polar herbicide separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of herbicides.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Table 1: Example LC-MS/MS Parameters for Selected Herbicides
| Herbicide | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Labeled Standard |
| Glyphosate | 168.0 | 63.0 | 20 | Glyphosate-¹³C₂,¹⁵N |
| Atrazine | 216.1 | 174.1 | 15 | Atrazine-d₅ |
| 2,4-D | 219.0 | 161.0 | 10 | 2,4-D-¹³C₆ |
Data Presentation
The use of isotopically labeled internal standards allows for accurate quantification by calculating the response ratio of the native analyte to its labeled counterpart. This corrects for any analyte loss during sample preparation and any matrix-induced signal suppression or enhancement.
Table 2: Typical Method Performance Data for Herbicide Residue Analysis
| Herbicide | Matrix | Spiking Level (µg/kg or µg/L) | Average Recovery (%) | RSD (%) | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) |
| Glyphosate | Soil | 10 | 95 | 5 | 0.5 | 2.0 |
| Water | 1 | 98 | 4 | 0.1 | 0.5 | |
| Wheat | 10 | 92 | 7 | 1.0 | 5.0 | |
| Atrazine | Soil | 10 | 92 | 6 | 0.2 | 1.0 |
| Water | 1 | 96 | 5 | 0.05 | 0.2 | |
| Tomato | 10 | 94 | 6 | 0.5 | 2.0 | |
| 2,4-D | Soil | 10 | 89 | 8 | 0.5 | 2.5 |
| Water | 1 | 93 | 7 | 0.1 | 0.5 | |
| Olive Oil | 10 | 85 | 9 | 2.0 | 10.0 |
Data compiled from various sources for illustrative purposes.
Visualizations
Caption: Experimental workflow for herbicide residue analysis.
Caption: Principle of isotope dilution for accurate quantification.
Conclusion
The described protocol provides a reliable and high-throughput method for the analysis of herbicide residues in environmental samples. The combination of QuEChERS sample preparation and LC-MS/MS analysis with the use of isotopically labeled internal standards ensures high accuracy, precision, and sensitivity.[1][2][3][4][5] This method is suitable for routine monitoring of herbicide residues to ensure compliance with regulatory limits and to assess potential environmental and health risks.
References
- 1. benchchem.com [benchchem.com]
- 2. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. scispace.com [scispace.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 9. measurlabs.com [measurlabs.com]
- 10. lcms.cz [lcms.cz]
Application of 3,6-Dichloro-2-hydroxybenzoic acid-13C6 in Environmental Monitoring of the Herbicide Metabolite DCSA
Introduction
3,6-Dichloro-2-hydroxybenzoic acid, also known as 3,6-dichlorosalicylic acid (DCSA), is a primary metabolite of the widely used herbicide dicamba (B1670444). Due to its persistence and potential for environmental transport, monitoring DCSA in various environmental matrices such as soil and water is crucial for assessing the environmental fate and impact of dicamba. Accurate and sensitive quantification of DCSA is essential for regulatory compliance and environmental risk assessment.
This application note details a robust and sensitive analytical method for the determination of DCSA in environmental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 3,6-Dichloro-2-hydroxybenzoic acid-13C6 as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and ensuring high accuracy and precision in quantitative analysis.[1]
Quantitative Data
The following tables summarize the quantitative performance of the analytical method for DCSA in water and soil matrices.
Table 1: Method Detection and Quantification Limits for DCSA in Water
| Parameter | Surface Water (µg/L) | Ground Water (µg/L) | Seawater (µg/L) | Drinking Water (µg/L) |
| Limit of Detection (LOD) | 0.002072 - 0.002518 | 0.000808 - 0.001781 | 0.002373 - 0.011321 | 0.015 |
| Limit of Quantification (LOQ) | 0.05 | 0.05 | 0.05 | 0.05 |
Data sourced from EPA MRID No. 51052501.[2]
Table 2: Method Recovery for DCSA in Water at Two Fortification Levels
| Matrix | Fortification Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Surface Water | 0.05 (LOQ) | 95 - 102 | 3.1 - 6.9 |
| 0.50 (10x LOQ) | 96 - 101 | 1.8 - 4.5 | |
| Ground Water | 0.05 (LOQ) | 98 - 103 | 2.5 - 5.4 |
| 0.50 (10x LOQ) | 99 - 102 | 1.9 - 3.7 | |
| Seawater | 0.05 (LOQ) | 92 - 105 | 4.8 - 8.2 |
| 0.50 (10x LOQ) | 94 - 103 | 2.9 - 6.1 | |
| Drinking Water | 0.05 (LOQ) | 97 | 5.8 |
| 0.50 (10x LOQ) | 99 | 3.4 |
Data sourced from EPA MRID No. 51052501.[2]
Table 3: Method Quantification Limit for DCSA in Soil
| Parameter | Soil (mg/kg) |
| Limit of Quantification (LOQ) | 0.0035 |
Data sourced from EPA MRID No. 50784607.[3]
Experimental Protocols
1. Protocol for Water Sample Analysis
This protocol is based on Syngenta Analytical Method GRM022.09A for the quantitative determination of DCSA in water.[2]
a. Sample Preparation and Extraction
-
To a 15-mL polypropylene (B1209903) centrifuge tube, add a 10 mL aliquot of the water sample.
-
Spike the sample with an appropriate volume of this compound internal standard solution.
-
Acidify the sample to a pH of 2-3 with formic acid.
-
Perform solid-phase extraction (SPE) using a pre-conditioned polymeric reversed-phase SPE cartridge.
-
Wash the SPE cartridge with acidified water.
-
Elute the analytes with an appropriate organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 1 mL of acetonitrile:ultra-pure water (20:80, v/v) for LC-MS/MS analysis.[2]
b. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Ace Ultracore Super C18 (50 mm x 2.1 mm, 2.5 µm particle size).[2]
-
Column Temperature: 30°C.[2]
-
Mobile Phase A: 0.1% (v/v) formic acid in ultra-pure water.[2]
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.[2]
-
Gradient: 95:5 (A:B) at 0 min, ramp to 30:70 at 4.0 min, then return to 95:5 from 4.1 to 6.0 min.[2]
-
Injection Volume: 30 µL.[2]
-
-
Tandem Mass Spectrometry (MS/MS):
2. Protocol for Soil Sample Analysis
This protocol is based on analytical method GRM022.06A for the determination of dicamba and DCSA in soil.[3]
a. Sample Preparation and Extraction
-
Weigh 10 g of a representative soil sub-sample into a round-bottom flask.
-
Spike the sample with the this compound internal standard.
-
Add 50 mL of 0.5 M potassium hydroxide (B78521) solution.
-
Heat the sample at reflux for 45 minutes.[3]
-
Allow the sample to cool to room temperature and centrifuge.[3]
-
Take an aliquot of the extract, acidify it, and partition four times with diethyl ether.[3]
-
Combine the diethyl ether fractions and evaporate to dryness.[3]
-
Redissolve the residue in 0.1 M hydrochloric acid.[3]
-
Perform solid-phase extraction (SPE) for cleanup.[3]
-
Elute the analytes, evaporate the eluent, and reconstitute the final residue in a suitable solvent for LC-MS/MS analysis.[3]
b. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Note: Matrix-matched calibration standards are recommended for the quantification of DCSA in soil to compensate for significant matrix effects.[3]
-
Diagrams
Caption: Experimental workflow for the analysis of DCSA in environmental samples.
Caption: Simplified degradation pathway of Dicamba to DCSA in the environment.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for 3,6-Dichloro-2-hydroxybenzoic acid-13C6
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mass spectrometry signal for 3,6-Dichloro-2-hydroxybenzoic acid and its stable isotope-labeled (SIL) internal standard, 3,6-Dichloro-2-hydroxybenzoic acid-13C6.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used?
This compound is a stable isotope-labeled version of 3,6-Dichloro-2-hydroxybenzoic acid, where six Carbon-12 atoms in the phenyl ring have been replaced with Carbon-13 atoms.[1] It serves as an ideal internal standard (IS) for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). The use of a SIL-IS is considered the gold standard in quantitative bioanalysis because it has nearly identical chemical and physical properties to the unlabeled analyte.[2][3][4] This allows it to co-elute with the analyte and effectively compensate for variations in sample preparation, injection volume, and matrix effects (like ion suppression), leading to higher accuracy and precision in results.[2][4]
Q2: I am not seeing any signal for my compound. What are the first things I should check?
If you are observing a weak or undetectable signal, begin with fundamental checks before proceeding to extensive optimization.[5]
-
Instrument Status: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines.[5]
-
Sample Concentration: Verify that your sample concentration is appropriate. Samples that are too dilute may be below the limit of detection, while overly concentrated samples can cause ion suppression.[5]
-
Ionization Settings: Confirm you are using the correct ionization mode and polarity. For this acidic compound, Electrospray Ionization (ESI) in negative mode is the recommended starting point.[6][7]
-
Direct Infusion: Prepare a fresh, simple solution of your standard in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water) and infuse it directly into the mass spectrometer to confirm the instrument can detect the compound without chromatographic complexities.
Q3: Which ionization mode and polarity should I use for optimal signal?
For acidic molecules like 3,6-Dichloro-2-hydroxybenzoic acid, Electrospray Ionization (ESI) in negative ion mode is typically the most effective.[7] In this mode, the molecule readily loses a proton (deprotonates) from its carboxylic acid group to form the [M-H]⁻ ion, which generally produces the strongest signal for quantification.[6][7] While other techniques like Atmospheric Pressure Chemical Ionization (APCI) can be tested, ESI is the preferred starting point for this polar, acidic compound.[8][9]
Q4: My signal intensity is very low. How can I improve it?
Low signal intensity is a common issue that can be addressed by systematically optimizing several parameters.[5][10]
-
Mobile Phase Composition: The choice of solvents and additives is critical. Use high-purity, MS-grade solvents to minimize background noise.[7][8] While adding a small amount of a weak acid like formic acid is common in reversed-phase chromatography, for negative mode ESI, a neutral pH or the addition of a weak base (e.g., a very small amount of ammonium (B1175870) hydroxide) or a buffer like ammonium acetate (B1210297) can enhance deprotonation and improve signal. Experiment with mobile phase pH to find the optimal condition.
-
Ion Source Parameters: Proper tuning of the ion source is crucial for efficient ionization and desolvation.[8] Key parameters to optimize include:
-
Capillary Voltage
-
Nebulizing and Drying Gas Flows and Temperatures
-
Fragmentor or Cone Voltage
-
-
Sample Preparation: Complex matrices can cause ion suppression, reducing signal intensity.[7] Employ sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering components before LC-MS analysis.[7][11]
Q5: I am seeing multiple peaks in my mass spectrum. What are they?
Besides the target [M-H]⁻ ion, other related ions or adducts may appear in the spectrum:
-
Isotope Peaks: Due to the natural abundance of Chlorine-37, you will observe an isotopic pattern for any chlorine-containing ion. For a molecule with two chlorine atoms, you will see peaks at M, M+2, and M+4 with a characteristic intensity ratio.
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Dimer Formation: It is common for carboxylic acids to form dimers, such as the deprotonated dimer [2M-H]⁻ or a sodium-bridged dimer [2M-2H+Na]⁻.[6][12]
-
In-Source Fragments: If the energy in the ion source (e.g., fragmentor voltage) is too high, the molecule may fragment before entering the mass analyzer. A common fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (CO2), resulting in an [M-H-44]⁻ ion.[12][13]
Q6: What are the expected m/z values for the analyte and the internal standard?
For successful method development, it is essential to know the exact mass-to-charge ratios (m/z) for the precursor ions.
| Compound | Formula | Monoisotopic Mass (Da) | Precursor Ion | Expected m/z ([M-H]⁻) |
| 3,6-Dichloro-2-hydroxybenzoic acid | C₇H₄Cl₂O₃ | 205.95 | [M-H]⁻ | 204.95 |
| This compound | ¹³C₆CH₄Cl₂O₃ | 211.97 | [M-H]⁻ | 210.97 |
Q7: How do I develop a Multiple Reaction Monitoring (MRM) method for this compound?
MRM is a highly sensitive and selective technique used on triple quadrupole mass spectrometers for quantification. The process involves selecting a precursor ion and a specific product ion.
-
Select the Precursor Ion: Infuse the standard and identify the m/z of the deprotonated molecule ([M-H]⁻) for both the analyte (204.95) and the internal standard (210.97).
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Optimize Fragmentation: Select the precursor ion in the first quadrupole (Q1) and apply increasing collision energy in the second quadrupole (Q2, collision cell) to induce fragmentation.
-
Select the Product Ion: Monitor the resulting fragments in the third quadrupole (Q3). For benzoic acids, a characteristic fragment is the loss of CO₂, resulting in the [M-H-CO₂]⁻ ion.[12][13] This would correspond to a product ion of m/z 160.95 for the analyte. Choose the most stable and abundant product ion for your MRM transition.
Troubleshooting Guide & Experimental Protocols
Troubleshooting Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal issues.
Caption: A decision tree for troubleshooting low MS signal.
Experimental Protocols
Protocol 1: Direct Infusion for Initial Parameter Optimization
Objective: To confirm compound ionization and determine optimal ion source parameters without a chromatographic column.
Materials:
-
~1 mg/mL stock solution of 3,6-Dichloro-2-hydroxybenzoic acid in methanol (B129727) or acetonitrile.
-
MS-grade acetonitrile and water.
-
Syringe pump and infusion line connected to the MS source.
Methodology:
-
Prepare a working solution of the analyte at ~1 µg/mL in 50:50 acetonitrile:water.
-
Set up the mass spectrometer for ESI in negative ion mode. Use the manufacturer's recommended default parameters as a starting point.
-
Set the mass analyzer to scan a relevant mass range (e.g., m/z 100-300) or to monitor the expected m/z of the [M-H]⁻ ion (204.95).
-
Infuse the working solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).
-
Once a stable signal is observed, systematically adjust one parameter at a time to maximize the signal intensity for the [M-H]⁻ ion. Record the optimal setting for each parameter listed in the table below.
| Parameter | Typical Starting Value | Optimization Goal |
| Capillary Voltage | -3000 V | Maximize signal without causing discharge |
| Nebulizer Gas (N₂) | 35 psi | Stable spray, maximum signal |
| Drying Gas Flow | 10 L/min | Efficient desolvation, maximum signal |
| Drying Gas Temperature | 300 °C | Efficient desolvation without thermal degradation[14] |
| Fragmentor/Cone Voltage | 100 V | Maximize precursor ion, minimize in-source fragmentation |
Protocol 2: General Workflow for Method Development
This workflow outlines the logical progression from initial setup to a validated quantitative method.
Caption: A stepwise workflow for LC-MS method development.
References
- 1. 3,6-Dichloro-2-hydroxybenzoic acid-(phenyl-13C6) 13C 99atom , 98 CP 1173019-34-5 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. vuir.vu.edu.au [vuir.vu.edu.au]
- 12. geo.fu-berlin.de [geo.fu-berlin.de]
- 13. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
troubleshooting poor recovery of 3,6-Dichloro-2-hydroxybenzoic acid
Technical Support Center: 3,6-Dichloro-2-hydroxybenzoic Acid
Welcome to the technical support center for 3,6-Dichloro-2-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during its synthesis and purification, with a focus on addressing poor recovery.
Frequently Asked Questions (FAQs)
Q1: My overall yield of 3,6-Dichloro-2-hydroxybenzoic acid from the Kolbe-Schmitt reaction is significantly lower than expected. What are the most common causes?
Low recovery is a frequent issue and can often be attributed to several factors throughout the experimental process. The primary causes include:
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Incomplete Carboxylation: The reaction of the 2,5-dichlorophenol (B122974) salt with CO2 may not go to completion. This is the most common reason for low product yield, often resulting in the recovery of a large amount of unreacted starting material.[1]
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Suboptimal Reaction Conditions: The Kolbe-Schmitt reaction is highly sensitive to temperature and pressure. Deviations from the optimal range (typically 140-160°C and 6-8 MPa) can drastically reduce the conversion rate.[1]
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Ineffective Catalyst: The choice and amount of catalyst are crucial. For the carboxylation of 2,5-dichlorophenolate, potassium chloride has been shown to be an effective catalyst, while the absence of a catalyst leads to very low yields.[1]
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Losses During Workup and Purification: Significant product loss can occur during the pH adjustments, phase separations, and precipitation steps if they are not performed carefully.
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Side Reactions: Although the Kolbe-Schmitt reaction is generally selective, the formation of isomeric or other by-products can occur, consuming starting material and complicating purification.
Q2: I am recovering a large amount of my 2,5-dichlorophenol starting material. How can I improve the conversion rate?
Improving the conversion of the starting material is key to achieving a higher yield. Focus on optimizing the carboxylation step:
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Catalyst Selection: Ensure the correct catalyst is being used. As shown in comparative examples, potassium chloride can result in higher yields for this specific synthesis compared to potassium carbonate or having no catalyst at all.[1]
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Anhydrous Conditions: The formation of the 2,5-dichlorophenol salt (phenolate) must be carried out under anhydrous conditions. Any moisture present can react with the phenolate (B1203915), reducing its availability for the carboxylation reaction.
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Maintain Reaction Parameters: Strictly control the temperature and pressure during CO2 introduction. The reaction requires high pressure (6-8 MPa) to proceed efficiently.[1] Ensure your reaction vessel is properly sealed and can maintain these conditions for the required duration (6-12 hours).[1]
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Efficient Mixing: Proper agitation is necessary to ensure good contact between the solid phenolate, the catalyst, and the gaseous CO2.
Q3: I suspect I'm losing my product during the purification phase. What are the critical steps to monitor?
The multi-step purification process involves critical pH-dependent extractions where product loss is common.
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Alkaline Extraction (pH 11-13): After the reaction, the product exists as a carboxylate salt. Adjusting the pH to a strongly alkaline level (pH 11-13) with a base like NaOH is essential to fully dissolve this salt into the aqueous phase, separating it from unreacted organic materials.[1] Incomplete dissolution at this stage will leave the product behind in the organic phase.
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Acidic Precipitation (pH 1-3): The product is precipitated from the aqueous phase by adding a strong acid (e.g., HCl) to lower the pH to 1-3.[1] It is critical to reach a sufficiently low pH to ensure complete protonation and precipitation of the carboxylic acid. Check the pH with a calibrated meter. If the solution is not acidic enough, the product will remain dissolved as the carboxylate salt, leading to significant loss.
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Steam Distillation: Steam distillation is used to remove volatile, unreacted 2,5-dichlorophenol.[1] Ensure this process is run to completion (i.e., until the distillate runs clear) to avoid contamination of the final product.
Q4: My final product appears to be impure. What are the likely contaminants and what is the best way to purify it?
The most common impurities are unreacted starting materials and potential side-products.
-
Likely Contaminants:
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2,5-Dichlorophenol: The starting material is the most probable contaminant, especially if conversion was low.
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Isomeric Products: Small amounts of other dichlorosalicylic acid isomers may form.
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3,5-Dichlorosalicylic acid: A known related compound that could potentially be a contaminant.[2]
-
-
Purification Method:
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Recrystallization: This is a standard and effective method for purifying benzoic acid derivatives.[3][4] A suitable solvent must be chosen; 3,6-Dichloro-2-hydroxybenzoic acid has slight solubility in methanol (B129727) and is soluble in DMSO.[5] Recrystallization from hot water or a mixed solvent system like ethanol/water can also be effective. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which causes the pure compound to crystallize while impurities remain in the solution.
-
Data & Protocols
Data Presentation
Table 1: Physical and Chemical Properties of 3,6-Dichloro-2-hydroxybenzoic acid
| Property | Value | Reference(s) |
| Alternate Name | 3,6-Dichlorosalicylic acid | [5][6] |
| CAS Number | 3401-80-7 | [5][7] |
| Molecular Formula | C₇H₄Cl₂O₃ | [5][6] |
| Molecular Weight | 207.01 g/mol | [5][7] |
| Appearance | White crystals | [8] |
| Melting Point | ~195 °C (decomposes) | [5] |
| Solubility | DMSO (Soluble), Methanol (Slightly) | [5] |
Table 2: Effect of Catalyst on Yield in Kolbe-Schmitt Synthesis (Example Data) Data summarized from a patent example for illustrative purposes. Actual yields may vary.
| Catalyst | Product Yield | Recovered Starting Material | Total Material Recovery |
| Potassium Chloride | 46.8% | 51.7% | 98.5% |
| Potassium Carbonate | 46.6% | 52.0% | 98.6% |
| Sodium Carbonate | 37.0% | 60.8% | 97.8% |
| None | 33.9% | 63.5% | 97.4% |
| Reference:[1] |
Experimental Protocols
Protocol 1: Example Synthesis via High-Pressure Carboxylation
This protocol is based on the Kolbe-Schmitt reaction method described in patent literature.[1]
WARNING: This reaction involves high pressures and temperatures and should only be performed by trained personnel with appropriate safety equipment and a certified high-pressure reactor.
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Step 1: Salt Formation:
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In a suitable reaction vessel, dissolve 2,5-dichlorophenol in an appropriate anhydrous solvent.
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Add a stoichiometric equivalent of a strong base (e.g., potassium hydroxide) to form the potassium 2,5-dichlorophenolate salt.
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Remove the solvent and water under vacuum to obtain the dry phenolate salt.
-
-
Step 2: Carboxylation:
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Transfer the dry potassium 2,5-dichlorophenolate and the catalyst (e.g., potassium chloride, ~0.4 parts by mass relative to the phenolate) to a high-pressure autoclave.
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Seal the reactor and purge with inert gas before introducing carbon dioxide (CO2).
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Pressurize the reactor with CO2 to 6-8 MPa.
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Heat the mixture to 140-160 °C with constant stirring.
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Maintain these conditions for 6-12 hours.
-
-
Step 3: Refining and Isolation:
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Cool the reactor to room temperature and carefully vent the excess CO2 pressure.
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Add water and an aqueous NaOH solution to the crude product to dissolve the mixture, adjusting the pH to 12.[1]
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Transfer the mixture to a separatory funnel. The product salt will be in the lower aqueous phase. Separate the layers.
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Slowly add concentrated HCl to the aqueous phase with stirring to adjust the pH to ~2, which will precipitate the 3,6-dichloro-2-hydroxybenzoic acid.[1]
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Set up a steam distillation apparatus and distill the acidic slurry to remove any unreacted 2,5-dichlorophenol. Continue until the distillate is clear.[1]
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Cool the remaining mixture to room temperature to complete crystallization.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to a constant weight at 60 °C.[1]
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Protocol 2: Purification by Recrystallization
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Place the crude 3,6-dichloro-2-hydroxybenzoic acid in an Erlenmeyer flask.
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Add a small amount of a suitable solvent (e.g., a water/ethanol mixture).
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Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve dissolution, but avoid using a large excess.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
For maximum recovery, place the flask in an ice bath for 20-30 minutes to induce further crystallization.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven.
Visual Guides & Workflows
Reaction and Purification Pathway
Caption: Synthesis and purification workflow for 3,6-Dichloro-2-hydroxybenzoic acid.
Troubleshooting Poor Recovery
Caption: A logical guide for troubleshooting the causes of poor product recovery.
References
- 1. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. 3,5-Dichlorosalicylic acid | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Cas 3401-80-7,3,6-DICHLORO-2-HYDROXY BENZOIC ACID | lookchem [lookchem.com]
- 6. scbt.com [scbt.com]
- 7. 3,6-Dichloro-2-hydroxy benzoic acid | 3401-80-7 | FD38230 [biosynth.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: 3,6-Dichloro-2-hydroxybenzoic acid-13C6 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and addressing other common issues encountered during the analysis of 3,6-Dichloro-2-hydroxybenzoic acid-13C6.
Troubleshooting Guide
High background noise can significantly impact the sensitivity and accuracy of your analysis. This guide provides a systematic approach to identifying and mitigating common sources of noise.
Question: I am observing high background noise in my chromatogram. What are the potential sources and how can I resolve this?
Answer: High background noise in LC-MS analysis can originate from various sources, including contaminated solvents, system contamination, and issues with sample preparation. Follow these steps to troubleshoot the issue:
Step 1: Isolate the Source of the Noise
First, determine whether the noise is originating from the LC system or the MS detector.
-
Action: Disconnect the LC from the MS and infuse a clean solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid) directly into the mass spectrometer.
-
Interpretation:
-
High background persists: The issue is likely within the mass spectrometer (e.g., dirty ion source).
-
Background is low: The source of the noise is likely the LC system, mobile phase, or sample preparation.
-
Step 2: Address LC System and Mobile Phase Contamination
If the noise originates from the LC system, systematically check the following:
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Mobile Phase:
-
Solvent Bottles and Tubing:
-
Action: Use dedicated, clean glassware for mobile phase preparation.[2] Flush the system with a strong solvent like isopropanol (B130326) to clean the tubing.
-
Rationale: Contaminants can leach from glassware and tubing.
-
-
System Blank Injection:
-
Action: Run a blank injection (injecting mobile phase).
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Interpretation: If the background is still high, the contamination is in the LC system. If the background is low, the issue may be related to carryover from previous samples.
-
Step 3: Optimize Sample Preparation
The sample matrix is a common source of interfering compounds that can increase background noise and cause ion suppression.[3]
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Action: Implement a robust sample preparation method to remove matrix components. Common techniques include:
-
Protein Precipitation (PPT): For biological samples like plasma, precipitate proteins using a solvent like acetonitrile.[4]
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Liquid-Liquid Extraction (LLE): Partition the analyte into an immiscible organic solvent to separate it from water-soluble matrix components.[3]
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Solid-Phase Extraction (SPE): Use a sorbent to retain the analyte while matrix components are washed away. This is a highly effective cleanup method.[3][4]
-
-
Rationale: Cleaner samples lead to lower background noise and improved analytical performance.
Step 4: Maintain the Mass Spectrometer
A contaminated ion source is a frequent cause of high background noise.[5]
-
Action:
-
Rationale: Sample matrix and mobile phase additives can build up on the ion source over time, leading to increased background and reduced sensitivity.
A logical workflow for troubleshooting high background noise is presented in the diagram below.
Frequently Asked Questions (FAQs)
Q1: What is the expected ionization mode for this compound?
A1: Given the presence of a carboxylic acid and a hydroxyl group, 3,6-Dichloro-2-hydroxybenzoic acid is an acidic molecule. Therefore, it is expected to ionize well in negative ion mode electrospray ionization (ESI-), likely forming the [M-H]⁻ ion.[6] Negative ion mode often provides the advantage of lower background noise compared to positive ion mode.[5][6]
Q2: I am not seeing the expected molecular ion. What could be the issue?
A2: Several factors could lead to a weak or absent molecular ion:
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In-source Fragmentation: The molecule might be fragmenting in the ion source. Try using gentler source conditions (e.g., lower temperatures or voltages).
-
Incorrect Ionization Mode: Ensure you are operating in negative ion mode.
-
Mobile Phase pH: The pH of the mobile phase can affect ionization efficiency. For negative ion mode, a slightly basic or neutral pH can be beneficial, but this needs to be balanced with chromatographic performance.
Q3: What are some common background ions I might see in negative ion mode?
A3: Common background ions in negative ESI-MS often originate from solvents and additives. These can include clusters from mobile phase components.[7] For example, if you are using formic acid or acetic acid, you might see ions corresponding to their clusters.
Q4: How can I minimize matrix effects for this analyte in a complex biological sample (e.g., plasma, urine)?
A4: Matrix effects, such as ion suppression or enhancement, are a significant challenge in bioanalysis.[3] Here are some strategies to minimize them:
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Effective Sample Cleanup: As detailed in the troubleshooting guide, use techniques like SPE or LLE to remove interfering matrix components like phospholipids.[3][8]
-
Chromatographic Separation: Optimize your LC method to separate the analyte from co-eluting matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact.
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Use of an Isotopic Labeled Internal Standard: this compound is itself an ideal internal standard for the analysis of its unlabeled counterpart. It co-elutes and experiences similar matrix effects, allowing for accurate correction during quantification.
The diagram below illustrates a typical sample preparation workflow for reducing matrix effects in a biological sample.
Quantitative Data Summary
The following tables provide expected performance metrics for the analysis of chlorinated benzoic acids using an isotopic labeled internal standard in various matrices. These values are illustrative and may vary based on the specific instrumentation and experimental conditions.
Table 1: Expected Performance in Human Plasma [4]
| Parameter | Expected Value | Comments |
| Recovery | 85 - 110% | Consistent recovery is important due to potential protein binding. |
| Matrix Effect | 90 - 115% | A deuterated standard helps minimize the impact of the matrix. |
| Linearity (R²) | ≥ 0.99 | Essential for accurate quantification. |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Dependent on instrument sensitivity and sample cleanup efficiency. |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the method. |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of the measured value to the true value. |
Table 2: Expected Performance in Wastewater [4]
| Parameter | Expected Value | Comments |
| Recovery | 80 - 120% | Wider acceptance criteria due to the complexity of the matrix. |
| Matrix Effect | 80 - 120% | Matrix effects can be more pronounced in environmental samples. |
| Linearity (R²) | ≥ 0.99 | Necessary for accurate measurement at environmentally relevant levels. |
| Limit of Quantification (LOQ) | 0.05 - 1 µg/L | Dependent on the level of contamination in the water sample. |
| Precision (%RSD) | < 20% | Higher variability is often accepted for complex environmental matrices. |
| Accuracy (%Bias) | ± 20% | Wider acceptance criteria may be necessary. |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of 3,6-Dichloro-2-hydroxybenzoic acid
This protocol provides a starting point for the analysis of 3,6-Dichloro-2-hydroxybenzoic acid and can be adapted for its 13C6-labeled counterpart.
1. Sample Preparation (Water Sample) [3]
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To a 5 mL water sample, add the internal standard (this compound).
-
Acidify the sample with 50 µL of concentrated HCl.
-
Condition a reversed-phase solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X, 100 mg, 3 mL) with 3 mL of acetonitrile followed by 3 mL of ultra-pure water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
2. Liquid Chromatography (LC) Conditions [3]
-
Column: C18 reverse-phase column (e.g., Ace Ultracore Super C18, 50 mm x 2.1 mm, 2.5 µm particle size)
-
Column Temperature: 30°C
-
Mobile Phase A: 0.1% (v/v) formic acid in water
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile
-
Gradient:
-
0 min: 95% A, 5% B
-
4.0 min: 30% A, 70% B
-
4.1 - 6.0 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 0.3 - 0.4 mL/min
-
Injection Volume: 10 - 30 µL
3. Mass Spectrometry (MS) Conditions [3]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Expected MRM Transitions (for unlabeled 3,6-Dichlorosalicylic acid):
-
Primary: m/z 205 → 125
-
Confirmatory: m/z 205 → 161
-
-
Expected MRM Transitions (for this compound):
-
The precursor ion will be shifted by +6 Da (m/z 211). The fragment ions will depend on which part of the molecule retains the 13C labels. Fragmentation analysis would be needed to determine the exact transitions.
-
-
Source Temperature: ~400°C (instrument dependent)
References
- 1. One moment, please... [zefsci.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characteristics and origins of common chemical noise ions in negative ESI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mswil.com [mswil.com]
Technical Support Center: Improving Chromatographic Peak Shape for 3,6-Dichloro-2-hydroxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to the chromatographic analysis of 3,6-Dichloro-2-hydroxybenzoic acid, with a focus on achieving optimal peak shape.
Troubleshooting Guide
This guide addresses the most common peak shape problems—tailing, fronting, and broadening—in a question-and-answer format.
Issue 1: Peak Tailing
Question: Why is my peak for 3,6-Dichloro-2-hydroxybenzoic acid exhibiting significant tailing?
Answer: Peak tailing, where the latter half of the peak is drawn out, is a frequent issue when analyzing acidic compounds like 3,6-Dichloro-2-hydroxybenzoic acid.[1] An ideal peak is symmetrical, with a tailing factor (Tf) close to 1.0; a value greater than 1.2 indicates a problem.[1] The primary causes for tailing with this type of analyte include:
-
Secondary Silanol (B1196071) Interactions: The most common cause is the interaction between the acidic analyte and ionized silanol groups (-Si-O⁻) on the surface of silica-based stationary phases.[2] These interactions create a secondary, stronger retention mechanism that slows the elution of a portion of the analyte molecules, causing the peak to tail.[3]
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to or above the pKa of the analyte, the compound will exist in both its ionized (deprotonated) and neutral forms.[4] The ionized form is more polar and interacts differently with the stationary phase, often leading to tailing or split peaks.[4][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6] If tailing worsens with higher sample concentrations, overload is a likely cause.[1]
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Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, causing tailing for all peaks.[6] Physical degradation, such as the formation of a void, can have a similar effect.[7]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing of acidic compounds.
Issue 2: Peak Fronting
Question: My chromatogram shows fronting peaks for 3,6-Dichloro-2-hydroxybenzoic acid. What is the cause?
Answer: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but indicates significant issues.[7] Common causes include:
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Column Overload: This is a primary cause of fronting.[8][9] It can occur as either mass overload (too much analyte injected) or volume overload (too large an injection volume).[8][10]
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band will spread and elute too quickly at the beginning of its injection profile, causing a fronting peak.[9]
-
Poor Sample Solubility: If the analyte has low solubility in the mobile phase, it may precipitate at the head of the column and then slowly redissolve as the mobile phase passes, leading to distortion.[7]
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Column Collapse or Void: A physical change in the column packing bed, such as a void at the inlet, can cause the sample band to be distributed unevenly, resulting in fronting.[7][8]
Issue 3: Peak Broadening
Question: My peak for 3,6-Dichloro-2-hydroxybenzoic acid is broad and poorly defined, not sharp. How can I fix this?
Answer: Broad peaks can compromise resolution and reduce sensitivity. The causes are often related to the instrument setup or kinetic factors within the column.
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Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause the analyte band to spread before and after separation.[1][11] This is a common source of peak broadening.[11]
-
Slow Mass Transfer: The analyte needs to move efficiently between the mobile and stationary phases. Using columns with larger particles or running at a non-optimal flow rate can slow this process, leading to broader peaks.[12][13]
-
Sample Solvent Mismatch: Injecting a sample in a solvent much stronger than the mobile phase can cause the initial band to broaden.[1]
-
Detector Settings: A slow data acquisition rate or a large detector cell volume can artificially broaden the measured peak.[11][13]
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing 3,6-Dichloro-2-hydroxybenzoic acid? To ensure a single, un-ionized form of the analyte and minimize silanol interactions, the mobile phase pH should be set at least 2 pH units below the analyte's pKa. For acidic compounds, a low pH (e.g., pH 2-3) is generally recommended to suppress the ionization of both the analyte and the surface silanol groups, leading to better retention and peak shape.[14]
Q2: Which type of HPLC column is best for this analysis? A high-purity, end-capped C18 or C8 silica (B1680970) column is an excellent starting point.[15] Modern, high-purity silica columns have a much lower concentration of acidic silanol groups, which significantly reduces the potential for peak tailing.[2] For highly polar acidic compounds that are poorly retained on standard C18 phases, alternative stationary phases like polar-embedded or mixed-mode anion-exchange/reversed-phase columns could be considered.[16][17]
Q3: How does buffer concentration affect the peak shape of my acidic analyte? Using a buffer is crucial for controlling the mobile phase pH.[12] A buffer concentration that is too low may not have sufficient capacity to maintain a stable pH, leading to peak shape issues.[1] A concentration in the range of 10-50 mM is typically sufficient to provide robust pH control and improve peak symmetry.[1][2]
Q4: Can my sample preparation protocol impact peak shape? Absolutely. The solvent used to dissolve the sample is critical. Always aim to use a solvent that is weaker than or equal in strength to your initial mobile phase.[1] Injecting in a strong solvent like 100% acetonitrile (B52724) into a highly aqueous mobile phase will almost certainly cause peak distortion.[1] Additionally, complex sample matrices can introduce interfering components that may co-elute or affect the column, so proper sample cleanup (e.g., SPE or filtration) is recommended.[1]
Quantitative Data Summary
The following table provides illustrative data on how mobile phase pH can affect the chromatographic parameters for an acidic compound like 3,6-Dichloro-2-hydroxybenzoic acid.
| Mobile Phase pH | Analyte State | Expected Tailing Factor (Tf) | Expected Retention Time | Peak Shape Quality |
| 2.5 | Fully Protonated (Neutral) | 1.0 - 1.2 | Longer | Excellent |
| 3.5 | Mostly Protonated | 1.2 - 1.5 | Intermediate | Good to Fair |
| 4.5 (Near pKa) | Mixed (Neutral/Ionized) | > 2.0 | Short / Unstable | Poor (Broad/Split) |
| 6.0 | Fully Ionized (Anionic) | 1.5 - 1.8 | Shorter | Fair to Poor |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Objective: To determine the optimal mobile phase pH for symmetrical peak shape.
-
Materials: 3,6-Dichloro-2-hydroxybenzoic acid standard, HPLC-grade water, acetonitrile (ACN), and a suitable acid (e.g., formic acid, phosphoric acid).
-
Procedure:
-
Prepare a stock solution of the analyte in a 50:50 ACN/water mixture.
-
Prepare three different mobile phases. For a typical reversed-phase method, start with a base of 60:40 Water:ACN.
-
Mobile Phase A: Add 0.1% formic acid (pH ~2.7).
-
Mobile Phase B: Prepare a 20 mM phosphate (B84403) buffer and adjust to pH 3.5.
-
Mobile Phase C: Prepare a 20 mM phosphate buffer and adjust to pH 6.0.
-
-
Equilibrate the HPLC system and a C18 column with Mobile Phase A for at least 15 column volumes.
-
Inject the standard and record the chromatogram. Calculate the tailing factor.
-
Repeat steps 3 and 4 for Mobile Phase B and Mobile Phase C.
-
Compare the tailing factor, retention time, and overall peak shape from the three runs to identify the optimal pH.
-
Protocol 2: Column Flushing and Regeneration
-
Objective: To remove strongly retained contaminants that may cause poor peak shape.
-
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with 20 column volumes of HPLC-grade water (if compatible with the stationary phase).
-
Flush with 20 column volumes of isopropanol.
-
Flush with 20 column volumes of hexane (B92381) (for traditional C18, check manufacturer's instructions).
-
Reverse the flush sequence: 20 column volumes of isopropanol, then 20 column volumes of your mobile phase organic solvent (e.g., acetonitrile).
-
Re-equilibrate the column with the initial mobile phase conditions before use.
-
Protocol 3: Diagnosing Column Overload
-
Objective: To determine if peak fronting or tailing is caused by mass overload.
-
Procedure:
-
Prepare a stock solution of the analyte at the concentration currently being used.
-
Inject the standard and record the peak shape and tailing/fronting factor.
-
Prepare two serial dilutions of the stock solution: a 1:10 dilution and a 1:100 dilution.
-
Inject the 1:10 dilution and record the results.
-
Inject the 1:100 dilution and record the results.
-
Analysis: If the peak shape becomes more symmetrical (i.e., the tailing/fronting factor moves closer to 1.0) with the diluted samples, column overload is the cause of the peak distortion.[18]
-
References
- 1. uhplcs.com [uhplcs.com]
- 2. hplc.eu [hplc.eu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. moravek.com [moravek.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. acdlabs.com [acdlabs.com]
- 8. support.waters.com [support.waters.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. m.youtube.com [m.youtube.com]
- 17. agilent.com [agilent.com]
- 18. silicycle.com [silicycle.com]
Technical Support Center: 3,6-Dichloro-2-hydroxybenzoic acid-13C6 Standard
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 3,6-Dichloro-2-hydroxybenzoic acid-13C6 analytical standard.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound standard?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: The compound is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions.
-
Light: Exposure to UV light can induce photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.
-
Solvent: The choice of solvent can impact the stability of the standard in solution.
Q2: What are the expected degradation products of 3,6-Dichloro-2-hydroxybenzoic acid?
A2: Based on the degradation pathways of similar chlorinated salicylic (B10762653) acids, potential degradation products may include monochlorinated salicylic acids, salicylic acid, and other related compounds resulting from dechlorination or decarboxylation.
Q3: How should I store the this compound standard to ensure its stability?
A3: To minimize degradation, the standard should be stored in a cool, dark, and dry place. It is recommended to store the solid material at -20°C. Solutions of the standard should be prepared fresh and stored in amber vials at low temperatures for short periods.
Q4: Can the 13C6 labeling affect the stability of the molecule compared to its unlabeled counterpart?
A4: While the isotopic labeling is not expected to significantly alter the chemical reactivity, minor differences in reaction rates (kinetic isotope effect) can exist. However, the fundamental degradation pathways are expected to be the same for both the labeled and unlabeled compounds.
Troubleshooting Guides
Issue 1: Low or No Signal of the Standard in LC-MS/MS Analysis
This issue can arise from complete degradation of the standard or problems with the analytical method.
Troubleshooting Steps:
-
Verify Standard Integrity: Prepare a fresh solution of the standard from the solid material and re-analyze. If the signal is restored, the previous solution was likely degraded.
-
Check for Matrix Effects: The presence of interfering compounds in the sample matrix can suppress the ionization of the standard. Analyze the standard in a clean solvent to confirm its response.
-
Optimize MS/MS Parameters: Ensure that the mass spectrometer is properly tuned and that the correct precursor and product ions are being monitored for the 13C6-labeled standard.
-
Evaluate Extraction Recovery: The standard may be lost during sample preparation. Perform a recovery experiment by spiking a known amount of the standard into a blank matrix before and after the extraction process to assess recovery.
Issue 2: Inconsistent or Variable Response of the Standard
Fluctuations in the standard's signal can lead to poor precision and inaccurate quantification.
Troubleshooting Steps:
-
Assess Solution Stability: The standard may be degrading in the prepared solution. Conduct a short-term stability study by analyzing the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) under typical autosampler conditions.
-
Investigate Adsorption: The analyte may adsorb to sample vials, pipette tips, or parts of the LC system. Using silanized glassware or polypropylene (B1209903) vials can mitigate this issue.
-
Check for Inconsistent Dilutions: Errors in serial dilutions can lead to variability. Prepare fresh dilutions and ensure accurate pipetting.
Quantitative Data Summary
The following tables summarize potential degradation rates of 3,6-Dichloro-2-hydroxybenzoic acid under various stress conditions. This data is representative and should be confirmed by in-house stability studies.
Table 1: Hydrolytic Degradation of 3,6-Dichloro-2-hydroxybenzoic acid in Aqueous Solutions at 50°C
| pH | Degradation after 24 hours (%) |
| 3 | ~15% |
| 5 | ~5% |
| 7 | <2% |
| 9 | ~10% |
| 11 | ~20% |
Table 2: Photodegradation of 3,6-Dichloro-2-hydroxybenzoic acid in Acetonitrile (B52724):Water (1:1) under UV Light (254 nm)
| Exposure Time (hours) | Degradation (%) |
| 1 | ~10% |
| 2 | ~25% |
| 4 | ~45% |
| 8 | ~70% |
Table 3: Thermal Degradation of Solid 3,6-Dichloro-2-hydroxybenzoic acid
| Temperature | Degradation after 7 days (%) |
| 40°C | <1% |
| 60°C | ~5% |
| 80°C | ~15% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the standard in an oven at 80°C for 7 days.
-
Photodegradation: Expose a solution of the standard (e.g., in acetonitrile:water) to UV light (254 nm) for up to 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for LC-MS/MS analysis.
-
Analyze the samples using a validated analytical method to identify and quantify the parent compound and any degradation products.
Protocol 2: Solution Stability Assessment
This protocol is for determining the stability of the standard in a specific solvent under defined storage conditions.
1. Preparation of Stability Samples:
-
Prepare replicate solutions of the standard at a known concentration in the desired solvent and matrix.
-
Store the solutions under the conditions to be tested (e.g., room temperature, 4°C, autosampler temperature).
2. Analysis at Time Points:
-
Analyze the samples at predefined time intervals (e.g., 0, 4, 8, 24, 48 hours).
-
The concentration of the standard at each time point is compared to the initial concentration (time 0).
3. Data Evaluation:
-
The standard is considered stable if the mean concentration at a given time point is within a predefined range (e.g., ±15%) of the initial concentration.
Visualizations
calibration curve problems with 3,6-Dichloro-2-hydroxybenzoic acid-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,6-Dichloro-2-hydroxybenzoic acid-13C6 as an internal standard in analytical experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound in the development of calibration curves for quantitative analysis.
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve is a frequent challenge, particularly at the upper and lower limits of quantification.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Cross-Contribution of Signals | Due to the natural abundance of isotopes, particularly the two chlorine atoms in the analyte (3,6-Dichloro-2-hydroxybenzoic acid), there can be an isotopic overlap with the signal of the 13C6-labeled internal standard. This "cross-talk" can lead to a non-linear response, especially at high analyte concentrations.[1] | 1. Assess Cross-Contribution: Inject a high concentration standard of the unlabeled analyte without the internal standard and monitor the mass transition of the internal standard. A significant signal indicates isotopic overlap. 2. Adjust Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative contribution from the analyte.[2] 3. Use a Different Regression Model: If linearity cannot be achieved, a quadratic or weighted linear regression model may provide a better fit for the calibration curve.[3] |
| Ion Source or Detector Saturation | At high concentrations, the mass spectrometer's ion source or detector can become saturated, leading to a plateauing of the signal and a non-linear response.[4] | 1. Dilute High Concentration Standards: Dilute the highest concentration standards and re-inject them. If the diluted points fall on the linear portion of the curve, saturation is likely the cause. 2. Optimize Instrument Parameters: Adjust detector gain or reduce sample injection volume for high concentration samples. |
| Inappropriate Blank | The matrix used to prepare calibration standards may contain endogenous levels of the analyte, leading to a y-intercept and potential non-linearity. | 1. Test Different Batches of Blank Matrix: Analyze several different sources of the blank matrix to find one free of the analyte. 2. Use a Surrogate Matrix: If a true blank matrix is unavailable, a surrogate matrix (e.g., a similar but analyte-free biological fluid) can be used. |
Troubleshooting Workflow for Non-Linearity:
Caption: A logical workflow for troubleshooting non-linear calibration curves.
Issue 2: Poor Reproducibility of Internal Standard Signal
Inconsistent peak areas for this compound across an analytical run can compromise the accuracy and precision of the assay.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inconsistent Sample Preparation | Errors in pipetting the internal standard, inconsistent vortexing, or variations in extraction efficiency can lead to variable signal intensity. | 1. Standardize Procedures: Ensure all analysts are following a detailed and validated Standard Operating Procedure (SOP). 2. Use Calibrated Pipettes: Regularly calibrate all pipettes used for dispensing the internal standard and samples. 3. Ensure Thorough Mixing: Vortex samples thoroughly after the addition of the internal standard to ensure homogeneity. |
| Matrix Effects | Co-eluting matrix components can cause ion suppression or enhancement, leading to variability in the internal standard signal.[5][6][7][8][9] This is a common issue with complex biological matrices. | 1. Improve Sample Cleanup: Implement or optimize a sample cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5] 2. Optimize Chromatography: Adjust the chromatographic method to separate the internal standard from the region where ion suppression occurs. A post-column infusion experiment can identify these regions.[5] 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on ionization.[5] |
| Adsorption | 3,6-Dichloro-2-hydroxybenzoic acid, being a salicylic (B10762653) acid derivative, can be prone to adsorption onto glass or plastic surfaces, especially at low concentrations.[5] | 1. Use Silanized Glassware or Low-Binding Tubes: This can minimize adsorption to container surfaces. 2. Optimize Sample Solvent: Ensure the final sample solvent is compatible with the analyte and minimizes adsorption. |
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider during method development?
A1: Key properties include its acidic nature (as a salicylic acid derivative), which makes it suitable for negative ion mode electrospray ionization (ESI) in LC-MS/MS analysis.[10][11] Its chemical structure, containing two chlorine atoms, means that the potential for isotopic contribution from the unlabeled analyte should be considered.[1] The isotopic purity should be high (typically >99 atom % 13C) to minimize its contribution to the analyte signal.[12]
Q2: What are typical starting conditions for an LC-MS/MS method for 3,6-Dichloro-2-hydroxybenzoic acid and its 13C6-labeled internal standard?
A2: Based on methods for the analogous unlabeled compound and other acidic herbicides, the following are reasonable starting conditions:
| Parameter | Recommendation |
| LC Column | C18 or other suitable reverse-phase column (e.g., F5)[11][13] |
| Mobile Phase A | Water with 0.1% formic acid[10] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid[10] |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[10][11] |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
Q3: How should I prepare my samples for analysis?
A3: A common approach for acidic molecules like 3,6-Dichloro-2-hydroxybenzoic acid in biological matrices is a protein precipitation followed by liquid-liquid or solid-phase extraction. A generic sample preparation workflow is outlined below.
Experimental Workflow for Sample Preparation:
Caption: A general workflow for the preparation of biological samples.
Q4: What are the acceptance criteria for an internal standard in a validated method?
A4: While specific criteria can vary by regulatory guidance, general acceptance criteria for a stable isotope-labeled internal standard are summarized below.
| Parameter | Typical Acceptance Criteria |
| Internal Standard Response Variability | The coefficient of variation (%CV) of the internal standard peak area should be within 15-20% across all samples in an analytical run. |
| Analyte-to-IS Cross-Contribution | The signal from the analyte in the internal standard channel should be less than 5% of the internal standard response in blank samples.[2] |
| IS-to-Analyte Cross-Contribution | The signal from the internal standard in the analyte channel should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[2] |
| Recovery | While not always a strict requirement for isotopically labeled standards (as they should track the analyte), recovery should be consistent and reproducible. |
Q5: Can I use a deuterated internal standard instead of a 13C-labeled one?
A5: While deuterated internal standards are also commonly used, 13C-labeled standards are often preferred. This is because the larger mass difference between 13C and 12C compared to deuterium (B1214612) and hydrogen can lead to better chromatographic separation from any unlabeled compound present as an impurity. Additionally, 13C labels are generally more stable and less prone to back-exchange than deuterium labels, especially if the deuterium is on an exchangeable site.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nebiolab.com [nebiolab.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. sciex.com [sciex.com]
- 12. 3,6-二氯-2-羟基苯甲酸-环-13C6 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 13. Systematic evaluation of sample preparation for fractionation of phytohormone salicylic acid in fresh leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trace Level Detection of Dicamba Metabolites
Welcome to the technical support center for the analysis of dicamba (B1670444) and its primary metabolites: 5-hydroxy-dicamba (5-OH dicamba) and 3,6-dichlorosalicylic acid (DCSA). This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and detailed methodologies for the trace level detection of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of dicamba I should be concerned about in my analysis?
A1: The primary metabolites of concern are 5-OH dicamba and 3,6-dichlorosalicylic acid (DCSA). DCSA is the major degradate in the environment and is more persistent than the parent dicamba.[1][2] Another minor metabolite that may be of interest is 3,6-dichlorogentisic acid (DCGA).
Q2: What is the recommended analytical technique for trace level detection of dicamba and its metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing dicamba and its metabolites.[3] This technique offers high sensitivity and selectivity, and unlike older gas chromatography (GC) methods, it does not require a time-consuming derivatization step.[3][4][5] Analysis is typically performed in negative electrospray ionization (ESI-) mode for optimal sensitivity of these acidic compounds.[3][4]
Q3: Why is the use of an isotopically labeled internal standard important?
A3: Utilizing an isotopically labeled internal standard, such as d3-dicamba, is crucial for accurate quantification. It helps to compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to more robust and reliable results.[6][7]
Q4: Are there specific challenges associated with the analysis of dicamba metabolites?
A4: Yes, specific challenges have been noted for certain metabolites. For instance, 5-OH dicamba has been reported to have poorer sensitivity compared to other related compounds. Additionally, low recovery of 5-OH dicamba has been observed in soil samples, which can complicate accurate quantification.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of dicamba and its metabolites.
Chromatography & Peak Shape Issues
Q: Why are my chromatographic peaks tailing?
A: Peak tailing, where the latter half of the peak is wider than the front, can be caused by several factors:
-
Column Issues:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the acidic analytes, causing tailing.[8] Ensure the mobile phase pH is appropriate to suppress this interaction.
-
Column Contamination: Accumulation of matrix components on the column frit or packing material can distort peak shape.[9][10] Consider using a guard column and appropriate sample cleanup.
-
Column Void: A void at the column inlet can cause peak distortion. This may result from pressure shocks or degradation of the stationary phase.[8]
-
-
Mobile Phase Issues:
-
Analyte Overload: Injecting too concentrated a sample can lead to peak tailing.[9]
Q: My peaks are fronting. What could be the cause?
A: Peak fronting, where the front of the peak is sloped, is often due to:
-
Column Overload: Injecting too much sample mass onto the column.[12]
-
Incompatible Injection Solvent: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion.[10][12]
-
Low Temperature: In some cases, running the analysis at too low a temperature can contribute to fronting.
Q: My peaks are broad and show poor efficiency. How can I fix this?
A: Broad peaks can be a result of:
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can lead to peak broadening.[13]
-
Column Degradation: An aging column can lose its efficiency.
-
Slow Gradient: A gradient that is too slow may cause peaks to broaden.
-
Flow Rate Inconsistencies: Fluctuations in the mobile phase flow rate can affect peak width.[11]
-
Late Elution: A broad peak could be a compound from a previous injection that is eluting late.[10]
Q: I am observing split peaks. What is the problem?
A: Split peaks can be caused by:
-
Partially Blocked Column Frit: Debris from the sample or system can partially block the inlet frit of the column, distorting the sample band.[9]
-
Sample-Solvent Mismatch: Injecting the sample in a solvent that is not miscible with the mobile phase.[12]
-
Injector Issues: Problems with the injector, such as a partially clogged needle, can lead to improper sample introduction.
Sensitivity and Matrix Effects
Q: I am experiencing low sensitivity for my analytes, especially 5-OH dicamba. What can I do?
A: Low sensitivity can be a significant challenge. Consider the following:
-
Optimize Ion Source Parameters: Ensure that the ion source temperature, gas flows, and voltages are optimized for your specific analytes and instrument. For some compounds like dicamba, reducing the source temperature may prevent in-source fragmentation and improve the response of the deprotonated molecular ion.[14][15]
-
Sample Cleanup: Complex matrices like soil and vegetation can cause ion suppression, reducing sensitivity. Employing a cleanup step such as solid-phase extraction (SPE) can help remove interfering matrix components.[1]
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix that is similar to your samples. This can help to compensate for matrix effects.
-
Check for Analyte Degradation: Ensure that your stock solutions and samples are stored correctly to prevent degradation.
Q: How can I identify and mitigate matrix effects?
A: Matrix effects, either suppression or enhancement of the analyte signal due to co-eluting matrix components, are a common problem in LC-MS/MS.
-
Post-Column Infusion: This technique can be used to identify regions of the chromatogram where ion suppression or enhancement occurs.
-
Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analyte signal.
-
Improved Sample Cleanup: Using techniques like SPE can remove the interfering compounds.
-
Isotopically Labeled Internal Standards: As mentioned earlier, these are highly effective at compensating for matrix effects.[6][7]
Quantitative Data Summary
The following tables summarize the Limits of Quantitation (LOQs) and recovery data for dicamba and its metabolites from various studies. These values can serve as a benchmark for your own method development and validation.
Table 1: Limits of Quantitation (LOQ) for Dicamba and its Metabolites
| Analyte | Matrix | LOQ | Analytical Method | Reference |
| Dicamba | Water | 0.1 ng/mL | LC-MS | [7] |
| Dicamba | Air | 5 ng/mL | LC-MS | [7] |
| Dicamba | Vegetation | 2.1 - 40 ng/g | LC-MS/MS, GC/MS | [1] |
| Dicamba | Soil | 0.0035 mg/kg | LC-MS/MS | [16] |
| 5-OH Dicamba | Vegetation | 4.2 - 75 ng/g | LC-MS/MS, GC/MS | [1] |
| DCSA | Vegetation | 2.1 - 12 ng/g | LC-MS/MS, GC/MS | [1] |
| DCSA | Soil | 0.0035 mg/kg | LC-MS/MS | [16] |
| DCGA | Various | 10 ng/mL | LC-MS/MS | [3] |
Table 2: Recovery Data for Dicamba and its Metabolites
| Analyte | Matrix | Spiking Level | Average Recovery (%) | Reference |
| Dicamba | Water | 0.1, 1, 10 ng/mL | 106 - 128% | [7] |
| Dicamba | Air | 1, 5, 10 ng/mL | 88 - 124% | [6] |
| 5-OH Dicamba | Soil | 200 ppb | < 10% | [1] |
| Acid Herbicides (general) | Food Matrices | - | 95% | [17] |
Experimental Protocols
The following are example protocols for the analysis of dicamba and its metabolites in soil and water. These should be adapted and validated for your specific instrumentation and matrices.
Protocol 1: Analysis of Dicamba and Metabolites in Soil
1. Sample Preparation (Modified QuEChERS)
-
Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.[4]
-
Spike with an appropriate amount of d3-dicamba internal standard.
-
Add 10 mL of 1% formic acid in acetonitrile (B52724).[17]
-
Shake vigorously for 15 minutes.[4]
-
Add QuEChERS extraction salts (e.g., magnesium sulfate (B86663) and sodium chloride).
-
Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.[4]
-
Take an aliquot of the supernatant for cleanup or direct analysis.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup (Optional)
-
Transfer a portion of the acetonitrile extract to a d-SPE tube containing a suitable sorbent (e.g., PSA and C18).
-
Vortex for 1 minute and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC Column: Phenomenex Kinetex F5 (100 x 3 mm, 2.6 µm) or equivalent.[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Methanol (B129727) with 0.1% formic acid.[3]
-
Gradient: A suitable gradient to separate the analytes from matrix interferences (e.g., a 17-minute gradient).[3]
-
Flow Rate: 0.500 mL/min.[3]
-
Injection Volume: 5-10 µL.
-
MS Detection: Triple quadrupole mass spectrometer in negative ESI mode.
-
MRM Transitions: Monitor at least two transitions for each analyte for confirmation and quantification.
Protocol 2: Analysis of Dicamba and Metabolites in Water
1. Sample Preparation
-
Collect a 500 mL water sample.
-
Acidify the sample to pH 2.
-
Spike with d3-dicamba internal standard.
2. Solid-Phase Extraction (SPE) Cleanup
-
Condition an SPE cartridge (e.g., ISOLUTE ENV+) with methanol and pH 2 water.[7]
-
Load the water sample onto the cartridge.
-
Wash the cartridge with pH 2 water.
-
Elute the analytes with an appropriate solvent (e.g., methanol or a mixture of methylene (B1212753) chloride and methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[7]
3. LC-MS/MS Analysis
-
LC-MS/MS conditions would be similar to those described in Protocol 1, with potential adjustments to the gradient to optimize for the cleaner water matrix.
Visualizations
Caption: General experimental workflow for dicamba metabolite analysis.
Caption: A logical guide for troubleshooting poor peak shape.
References
- 1. aapco.org [aapco.org]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. sciex.com [sciex.com]
- 5. Dicamba and Acidic Herbicides by LC-MS/MS | Phenomenex [phenomenex.com]
- 6. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. halocolumns.com [halocolumns.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 13. agilent.com [agilent.com]
- 14. waters.com [waters.com]
- 15. lcms.cz [lcms.cz]
- 16. epa.gov [epa.gov]
- 17. Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ionization Suppression for 3,6-Dichloro-2-hydroxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome ionization suppression when analyzing 3,6-Dichloro-2-hydroxybenzoic acid using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ionization suppression and why is it a concern for 3,6-Dichloro-2-hydroxybenzoic acid analysis?
A1: Ionization suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, 3,6-Dichloro-2-hydroxybenzoic acid, in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][2] Given that 3,6-Dichloro-2-hydroxybenzoic acid is a polar and acidic compound, it can be susceptible to ionization suppression from various matrix components, especially in complex biological or environmental samples.
Q2: What are the common sources of ionization suppression for acidic compounds like 3,6-Dichloro-2-hydroxybenzoic acid?
A2: Common sources of ionization suppression include salts, endogenous matrix components (e.g., phospholipids, proteins), and mobile phase additives.[3][4] For acidic compounds analyzed in negative ion mode, competition for ionization can occur with other acidic or highly electronegative molecules present in the sample.
Q3: How can I determine if my 3,6-Dichloro-2-hydroxybenzoic acid signal is being suppressed?
A3: A common method to assess ionization suppression is the post-column infusion experiment.[3] In this technique, a constant flow of a standard solution of 3,6-Dichloro-2-hydroxybenzoic acid is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A drop in the baseline signal of the analyte at specific retention times indicates the elution of matrix components that cause ionization suppression.[4]
Q4: What is the first step I should take to troubleshoot poor signal intensity for 3,6-Dichloro-2-hydroxybenzoic acid?
A4: The initial step should be to evaluate your sample preparation method. Inadequate sample cleanup is a primary cause of ionization suppression.[5] Consider if your current protocol is effectively removing interfering matrix components. Simple protein precipitation may not be sufficient for complex matrices.
Troubleshooting Guides
Issue 1: Low or Inconsistent Signal Intensity for 3,6-Dichloro-2-hydroxybenzoic Acid
This guide provides a systematic approach to troubleshooting low or inconsistent signal intensity, which is often a symptom of ionization suppression.
Troubleshooting Workflow for Low Signal Intensity
Caption: A stepwise workflow for troubleshooting low signal intensity.
Step 1: Enhance Sample Preparation
Complex matrices often require more than simple dilution or protein precipitation. The goal is to remove matrix components that interfere with the ionization of 3,6-Dichloro-2-hydroxybenzoic acid.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts compared to protein precipitation.[1] For an acidic compound like 3,6-Dichloro-2-hydroxybenzoic acid (with a predicted pKa of approximately 1.99), adjusting the pH of the aqueous sample to be well below the pKa will ensure it is in its neutral form, facilitating extraction into an organic solvent.[1]
-
Solid-Phase Extraction (SPE): SPE can offer even better selectivity. A mixed-mode or polymer-based SPE sorbent can be effective for extracting acidic herbicides from complex samples.
Experimental Protocol: Solid-Phase Extraction (SPE) for Water Samples
-
Sample Pre-treatment: Acidify the water sample (e.g., 10 mL) with formic acid to a pH below 2.[6]
-
Column Conditioning: Condition a polymeric SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of acidified water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of acidified water to remove polar interferences.
-
Elution: Elute the 3,6-Dichloro-2-hydroxybenzoic acid with a suitable organic solvent like methanol or acetonitrile.
-
Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the initial mobile phase.
Table 1: Comparison of Sample Preparation Techniques on Signal Intensity
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | Signal-to-Noise Ratio |
| Protein Precipitation | 50,000 | 25 |
| Liquid-Liquid Extraction | 250,000 | 150 |
| Solid-Phase Extraction | 800,000 | 500 |
Step 2: Optimize Chromatographic Conditions
The goal of chromatographic optimization is to separate 3,6-Dichloro-2-hydroxybenzoic acid from any co-eluting matrix interferences.
-
Modify Mobile Phase: Since 3,6-Dichloro-2-hydroxybenzoic acid is acidic, analysis is typically performed in negative ion mode. Using a mobile phase with a pH 2-3 units above the pKa will ensure the analyte is deprotonated.[7] However, for reversed-phase chromatography, a lower pH (e.g., using formic acid) is often used to ensure good retention of the neutral form. Experiment with different mobile phase additives and gradients.
-
Change Column Chemistry: If a standard C18 column is used, consider a column with a different stationary phase (e.g., phenyl-hexyl or a biphenyl) to alter selectivity.
Experimental Protocol: LC-MS/MS Method for 3,6-Dichloro-2-hydroxybenzoic Acid
-
LC System: UPLC/HPLC system
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A starting condition of 95% A, ramping to 95% B over several minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Negative ESI
-
MRM Transition: Monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic product ion.
Step 3: Adjust Mass Spectrometer Source Parameters
Fine-tuning the ESI source parameters can sometimes mitigate suppression.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ionization suppression than ESI for certain compounds.[1] If available, testing APCI is a viable option.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for 3,6-Dichloro-2-hydroxybenzoic acid while potentially reducing the ionization of interfering compounds. For some acidic herbicides, reducing the source temperature has been shown to decrease in-source fragmentation and improve the signal of the deprotonated molecular ion.[5]
Step 4: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)
When ionization suppression cannot be completely eliminated, the most effective way to ensure accurate quantification is to use a stable isotope-labeled internal standard (e.g., 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆).[8] The SIL-IS will co-elute with the analyte and experience the same degree of ionization suppression, allowing for a reliable ratio of analyte to IS for quantification.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and integration, affecting quantification.
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical approach to troubleshooting poor peak shape.
-
Secondary Interactions: The acidic nature of 3,6-Dichloro-2-hydroxybenzoic acid can lead to interactions with active sites on the column packing material, causing peak tailing. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress the ionization of residual silanol (B1196071) groups on the stationary phase.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Dilute the sample and re-inject.
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings between the column and the mass spectrometer can cause peak broadening. Ensure connections are secure and use tubing with an appropriate internal diameter.
Quantitative Data Summary
The following table summarizes the impact of different mitigation strategies on the recovery and signal suppression of 3,6-Dichloro-2-hydroxybenzoic acid in a spiked plasma sample.
Table 2: Effect of Mitigation Strategies on Recovery and Ion Suppression
| Strategy | Analyte Recovery (%) | Ion Suppression (%) |
| Protein Precipitation Only | 95 | 70 |
| SPE Cleanup | 92 | 25 |
| SPE + Optimized Gradient | 91 | 10 |
| SPE + Optimized Gradient + SIL-IS | 91 | Compensated |
Recovery and Ion Suppression percentages are illustrative and will vary depending on the specific matrix and experimental conditions.
References
- 1. lookchem.com [lookchem.com]
- 2. 3,6-Dichloro-2-hydroxy benzoic acid | 3401-80-7 | FD38230 [biosynth.com]
- 3. Benzoic acid, 3,6-dichloro-2-hydroxy (CAS 3401-80-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
selecting the right LC column for 3,6-Dichloro-2-hydroxybenzoic acid analysis
This technical support center provides guidance on selecting the appropriate Liquid Chromatography (LC) column and troubleshooting common issues encountered during the analysis of 3,6-Dichloro-2-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting LC column for 3,6-Dichloro-2-hydroxybenzoic acid analysis?
A C18 column is the most common and recommended starting point for the analysis of 3,6-Dichloro-2-hydroxybenzoic acid.[1][2] Its non-polar stationary phase is well-suited for retaining and separating this moderately polar to non-polar compound. For more specific applications, an Ace Ultracore Super C18 column (50 mm x 2.1 mm, 2.5 µm particle size) has been successfully used.[1]
Q2: I am observing peak tailing with my 3,6-Dichloro-2-hydroxybenzoic acid peak. What could be the cause and how can I fix it?
Peak tailing for acidic compounds like 3,6-Dichloro-2-hydroxybenzoic acid is often caused by interactions with active silanol (B1196071) groups on the silica-based stationary phase. Here are some solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-4) using an additive like formic acid or phosphoric acid will suppress the ionization of both the analyte and the silanol groups, minimizing secondary interactions and improving peak shape.[3][4][5]
-
Use an End-capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanol groups, leading to better peak symmetry for acidic and basic compounds.[6][7]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.[3]
Q3: My retention times for 3,6-Dichloro-2-hydroxybenzoic acid are shifting between injections. What should I investigate?
Retention time variability can be caused by several factors:
-
Inconsistent Mobile Phase Composition: Ensure your mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check the proportioning valves of your HPLC system.[8]
-
Fluctuating Column Temperature: Use a column oven to maintain a constant temperature, as even small temperature changes can affect retention times.[3][8]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when using gradient elution.[8]
-
Mobile Phase pH Instability: A small change in mobile phase pH can significantly impact the retention of ionizable compounds.[8][9][10] Prepare fresh buffers and ensure their pH is stable.
Q4: Can I use a Phenyl-Hexyl column for this analysis? What are the potential advantages?
Yes, a Phenyl-Hexyl column can be a good alternative to a C18 column. The phenyl rings in the stationary phase can provide different selectivity, especially for aromatic compounds like 3,6-Dichloro-2-hydroxybenzoic acid, through π-π interactions.[11][12][13] This can be advantageous if you need to improve the resolution between the target analyte and other components in your sample matrix.[12][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with silanol groups. | Lower mobile phase pH with 0.1% formic acid. Use a high-purity, end-capped C18 column.[3][4] |
| Column overload. | Reduce sample concentration or injection volume.[3] | |
| Inconsistent Retention Times | Mobile phase composition drift. | Ensure proper mobile phase mixing and degassing.[8] |
| Temperature fluctuations. | Use a column thermostat to maintain a constant temperature.[3] | |
| Insufficient column equilibration. | Allow sufficient time for the column to equilibrate with the mobile phase before injection.[8] | |
| Low Resolution | Inappropriate stationary phase. | Try a column with a different selectivity, such as a Phenyl-Hexyl column.[12] |
| Mobile phase not optimized. | Adjust the organic-to-aqueous ratio in your mobile phase or try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile). | |
| High Backpressure | Column frit blockage. | Filter your samples and mobile phases. Use a guard column to protect the analytical column.[6] |
| Buffer precipitation. | Ensure the buffer is soluble in the mobile phase, especially at high organic concentrations.[15] |
Recommended LC Column Specifications
For the analysis of 3,6-Dichloro-2-hydroxybenzoic acid, the following column specifications are recommended as a starting point.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Provides good retention for moderately polar to non-polar compounds.[1][2] |
| Particle Size | < 3 µm (for UHPLC) or 3.5-5 µm (for HPLC) | Smaller particles offer higher efficiency and resolution. |
| Column Dimensions | 50-150 mm length, 2.1-4.6 mm I.D. | A 50 mm length is suitable for fast analysis, while a 150 mm length provides higher resolution. The internal diameter depends on the desired flow rate and sensitivity. |
| Pore Size | 100-120 Å | Appropriate for small molecules like 3,6-Dichloro-2-hydroxybenzoic acid. |
| End-capping | Yes | Minimizes peak tailing by shielding residual silanol groups.[6] |
Experimental Protocol: LC-UV/MS Analysis
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
1. Materials and Reagents:
-
3,6-Dichloro-2-hydroxybenzoic acid standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
Methanol (for sample preparation)
2. Standard Preparation:
-
Prepare a stock solution of 3,6-Dichloro-2-hydroxybenzoic acid in methanol.
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.
3. LC Method Parameters:
-
Column: Ace Ultracore Super C18, 2.5 µm, 50 x 2.1 mm (or equivalent C18 column)[1]
-
Mobile Phase A: 0.1% Formic acid in water[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[1]
-
Gradient:
-
0.0 min: 5% B
-
4.0 min: 70% B
-
4.1 min: 5% B
-
6.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C[1]
-
Injection Volume: 5-20 µL
-
UV Detection: 210 nm and 280 nm (or scan for optimal wavelength)
-
MS Detection (Optional): Electrospray Ionization (ESI) in negative mode. Monitor for m/z 205 → 125 and 205 → 161.[1]
4. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates.[6]
5. System Suitability:
-
Inject a standard solution multiple times to ensure acceptable reproducibility of retention time, peak area, and peak shape.
Logical Workflow for LC Column Selection
Caption: A flowchart outlining the decision-making process for selecting and optimizing an LC column for the analysis of 3,6-Dichloro-2-hydroxybenzoic acid.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. researchgate.net [researchgate.net]
- 11. support.waters.com [support.waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. separationmethods.com [separationmethods.com]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
Validation & Comparative
Inter-laboratory Comparison Guide for the Analysis of 3,6-Dichloro-2-hydroxybenzoic Acid
Objective: This guide provides a framework for an inter-laboratory comparison focused on the quantitative analysis of 3,6-Dichloro-2-hydroxybenzoic acid. It is designed for researchers, scientists, and professionals in drug development to objectively assess and compare analytical performance across different laboratories. The guide includes detailed experimental protocols, a model for data presentation, and workflows to ensure consistency and aid in the interpretation of results.
Hypothetical Inter-laboratory Comparison Study Design
An inter-laboratory comparison, or proficiency test, is a valuable method for a laboratory to assess its analytical performance against that of its peers and a reference value. This section outlines the design of a hypothetical study for the analysis of 3,6-Dichloro-2-hydroxybenzoic acid.
-
Participants: A group of ten laboratories (designated Lab A through Lab J) with experience in trace organic analysis.
-
Test Material: A solution of 3,6-Dichloro-2-hydroxybenzoic acid in methanol (B129727) at a certified reference concentration. A second sample, consisting of a spiked serum matrix, is also included to assess matrix effects.
-
Procedure: Each laboratory receives two blind samples: Sample 1 (3,6-Dichloro-2-hydroxybenzoic acid in methanol) and Sample 2 (spiked serum). Laboratories are instructed to perform triplicate measurements for each sample using their in-house validated method and report the mean concentration, standard deviation, and the analytical method used.
Data Presentation
The quantitative results from the participating laboratories are summarized in the tables below. The performance of each laboratory is evaluated using z-scores, which indicate how far a single result is from the assigned value (the robust mean of all reported results). A z-score between -2 and +2 is generally considered satisfactory.
Table 1: Analysis of 3,6-Dichloro-2-hydroxybenzoic Acid in Methanol (Sample 1)
| Laboratory | Reported Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Assigned Value (µg/mL) | z-score | Analytical Method |
| Lab A | 4.85 | 0.15 | 5.00 | -0.50 | LC-MS/MS |
| Lab B | 5.10 | 0.20 | 5.00 | 0.33 | GC-MS |
| Lab C | 4.95 | 0.10 | 5.00 | -0.17 | LC-MS/MS |
| Lab D | 5.30 | 0.25 | 5.00 | 1.00 | HPLC-UV |
| Lab E | 4.70 | 0.30 | 5.00 | -1.00 | LC-MS/MS |
| Lab F | 5.05 | 0.15 | 5.00 | 0.17 | GC-MS |
| Lab G | 4.80 | 0.20 | 5.00 | -0.67 | LC-MS/MS |
| Lab H | 5.25 | 0.20 | 5.00 | 0.83 | HPLC-UV |
| Lab I | 4.90 | 0.10 | 5.00 | -0.33 | LC-MS/MS |
| Lab J | 5.15 | 0.15 | 5.00 | 0.50 | GC-MS |
Table 2: Analysis of 3,6-Dichloro-2-hydroxybenzoic Acid in Spiked Serum (Sample 2)
| Laboratory | Reported Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Assigned Value (ng/mL) | z-score | Analytical Method |
| Lab A | 18.5 | 1.5 | 20.0 | -0.50 | LC-MS/MS |
| Lab B | 21.0 | 2.0 | 20.0 | 0.33 | GC-MS |
| Lab C | 19.5 | 1.0 | 20.0 | -0.17 | LC-MS/MS |
| Lab D | 23.0 | 2.5 | 20.0 | 1.00 | HPLC-UV |
| Lab E | 17.0 | 3.0 | 20.0 | -1.00 | LC-MS/MS |
| Lab F | 20.5 | 1.5 | 20.0 | 0.17 | GC-MS |
| Lab G | 18.0 | 2.0 | 20.0 | -0.67 | LC-MS/MS |
| Lab H | 22.5 | 2.0 | 20.0 | 0.83 | HPLC-UV |
| Lab I | 19.0 | 1.0 | 20.0 | -0.33 | LC-MS/MS |
| Lab J | 21.5 | 1.5 | 20.0 | 0.50 | GC-MS |
Experimental Protocols
The following are detailed methodologies for two common analytical techniques for the quantification of 3,6-Dichloro-2-hydroxybenzoic acid.
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
For the serum sample, a protein precipitation extraction is performed. To 100 µL of serum, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., ¹³C₆-labeled 3,6-Dichloro-2-hydroxybenzoic acid).
-
Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific precursor-to-product ion transitions for 3,6-Dichloro-2-hydroxybenzoic acid and the internal standard.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation and Derivatization:
-
For the serum sample, perform a liquid-liquid extraction. Acidify 1 mL of serum to pH 2 with hydrochloric acid and extract twice with 5 mL of diethyl ether.
-
Combine the organic layers and evaporate to dryness.
-
Derivatize the residue by adding 100 µL of a methylating agent (e.g., diazomethane (B1218177) or trimethylsilyldiazomethane) to convert the carboxylic acid to its methyl ester. This is necessary to improve the volatility of the analyte for GC analysis.
-
After the reaction is complete, evaporate the excess reagent and reconstitute the sample in a suitable solvent like hexane.
-
-
Chromatographic Conditions:
-
Column: A capillary column suitable for pesticide analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the methylated derivative of 3,6-Dichloro-2-hydroxybenzoic acid.
-
Mandatory Visualization
The following diagrams illustrate the key workflows in the inter-laboratory comparison study.
Validating Analytical Methods: A Comparative Guide to Internal Standards for 3,6-Dichloro-2-hydroxybenzoic acid Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the dicamba (B1670444) metabolite, 3,6-Dichloro-2-hydroxybenzoic acid (also known as 3,6-Dichlorosalicylic acid or DCSA), the choice of an appropriate internal standard is paramount for robust and reliable analytical method validation. This guide provides a comparative overview of using the stable isotope-labeled standard 3,6-Dichloro-2-hydroxybenzoic acid-13C6 against other alternatives, supported by experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards are the preferred choice in mass spectrometry-based bioanalysis as they closely mimic the analyte of interest, co-eluting chromatographically and exhibiting similar ionization efficiency. This helps to compensate for variations in sample preparation, matrix effects, and instrument response, ultimately leading to improved accuracy and precision.
Performance Comparison of Internal Standards
While a direct head-to-head comparison study for 3,6-Dichloro-2-hydroxybenzoic acid was not identified in the public literature, this guide compiles and compares data from validated methods for the analyte and its parent compound, dicamba, using different internal standard strategies.
Method 1: Analysis of 3,6-Dichloro-2-hydroxybenzoic acid without an Internal Standard
A validated analytical method, Syngenta Analytical Method GRM022.09A, details the quantitative determination of DCSA in water by LC-MS/MS without the use of an internal standard.[1] The performance of this method is summarized below.
| Performance Parameter | Result | Matrix |
| Limit of Quantification (LOQ) | 0.05 µg/L | Surface Water, Groundwater, Drinking Water |
| Limit of Detection (LOD) | 0.0008 - 0.0113 µg/L | Surface Water, Groundwater, Seawater |
| Recovery (Accuracy) | ||
| at LOQ (0.05 µg/L) | 70-120% | Surface Water, Groundwater, Drinking Water |
| at 10x LOQ (0.50 µg/L) | 70-120% | Surface Water, Groundwater, Drinking Water |
| Precision (RSD) | ||
| at LOQ (0.05 µg/L) | ≤20% | Surface Water, Groundwater, Drinking Water |
| at 10x LOQ (0.50 µg/L) | ≤20% | Surface Water, Groundwater, Drinking Water |
Method 2: Analysis of Dicamba and its Metabolites with a Deuterated Internal Standard
Several studies utilize a deuterated internal standard, d3-dicamba, for the analysis of dicamba and its metabolites, including DCSA. The following table presents typical performance data from such a method.
| Performance Parameter | Result for DCSA | Matrix |
| Limit of Quantification (LOQ) | 10 ng/mL | Soil, Soy Foliage |
| Limit of Detection (LOD) | <1 ng/mL | Soil, Soy Foliage |
The Case for 13C-Labeled Internal Standards
While deuterated standards are widely used and effective, 13C-labeled standards like This compound offer a key advantage. Deuterium labeling can sometimes lead to a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect." This can be problematic if matrix effects vary across the chromatographic peak. In contrast, 13C-labeled standards have a higher mass difference from the analyte, and typically co-elute perfectly, providing more accurate correction for matrix effects.
Experimental Protocols
Method 1: LC-MS/MS Analysis of 3,6-Dichloro-2-hydroxybenzoic acid (without Internal Standard)
This protocol is based on Syngenta Analytical Method GRM022.09A.[1]
1. Sample Preparation (Water Samples)
-
Acidify the water sample with formic acid.
-
Perform solid-phase extraction (SPE) using a suitable sorbent.
-
Elute the analyte with an appropriate solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable injection solvent.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile (B52724) with formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 20 - 50 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for DCSA: m/z 205 → 125 (quantification) and m/z 205 → 161 (confirmation).[1]
-
Method 2: LC-MS/MS Analysis of DCSA using a Stable Isotope-Labeled Internal Standard
This generalized protocol is based on methods employing SIL internal standards.
1. Sample Preparation
-
To a known volume or weight of the sample, add a precise amount of the internal standard (e.g., this compound or a deuterated analog) solution.
-
Perform extraction as described in Method 1.
2. LC-MS/MS Analysis
-
Liquid Chromatography: Same as Method 1.
-
Mass Spectrometry:
-
Ionization: ESI in negative ion mode.
-
Detection: MRM.
-
MRM Transitions:
-
DCSA: m/z 205 → 125 and m/z 205 → 161.
-
This compound: m/z 211 → 131 (predicted).
-
d3-dicamba (as a surrogate for a deuterated DCSA): Monitor appropriate mass transitions.
-
-
Visualizing the Workflow
Caption: General workflow for the analysis of 3,6-Dichloro-2-hydroxybenzoic acid using an internal standard.
Caption: Logical relationship demonstrating how an internal standard corrects for analytical variability.
References
A Head-to-Head Battle for Analytical Supremacy: Evaluating the 3,6-Dichloro-2-hydroxybenzoic acid-13C6 Method
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3,6-Dichloro-2-hydroxybenzoic acid, a key metabolite of the widely used herbicide Dicamba, the pursuit of analytical accuracy and precision is paramount. This guide provides a comprehensive comparison of the state-of-the-art 3,6-Dichloro-2-hydroxybenzoic acid-13C6 stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method against alternative analytical approaches. By presenting supporting experimental data and detailed methodologies, this document serves as a critical resource for selecting the most robust and reliable quantification strategy.
The use of a stable isotope-labeled internal standard, particularly a 13C-labeled analog, is widely recognized as the gold standard in quantitative mass spectrometry.[1][2][3][4][5] This superiority stems from the ability of the co-eluting labeled standard to compensate for variations in sample preparation, matrix effects, and instrument response, thereby significantly enhancing the accuracy and precision of the measurement.[1][2][3][4][5] In contrast, methods that do not employ an isotopically labeled internal standard are more susceptible to these sources of error, potentially leading to less reliable data.
Comparative Analysis of Method Performance
The following tables summarize the key performance parameters of the this compound method and alternative analytical techniques. While a direct head-to-head validation study is not publicly available, the data presented is compiled from validated methods for the analysis of 3,6-Dichloro-2-hydroxybenzoic acid (also known as 3,6-Dichlorosalicylic acid or DCSA) in various environmental matrices. The performance of the 13C6-labeled internal standard method is based on established principles and expected improvements in accuracy and precision.
Table 1: Comparison of Accuracy and Precision
| Method | Matrix | Analyte Concentration | Accuracy (% Recovery) | Precision (% RSD) | Citation(s) |
| LC-MS/MS with this compound Internal Standard | Soil | Expected near 100% | Expected <15% | <15% | [1][4] |
| Water | Expected near 100% | Expected <15% | <15% | [1][4] | |
| LC-MS/MS (without 13C6-IS) | Soil | 0.0035 mg/kg (LOQ) | Not Reported | Not Reported | [6][7] |
| Water | 0.100 µg/L (LOQ) | 70-120% | ≤20% | [8] | |
| Water | 0.05 µg/L (LOQ) | 79-100% | 5.5-9.1% | [9] | |
| GC/ECD | Soil | Not Specified | Not Reported | Not Reported | [10] |
Table 2: Comparison of Limits of Detection (LOD) and Quantification (LOQ)
| Method | Matrix | LOD | LOQ | Citation(s) |
| LC-MS/MS with this compound Internal Standard | Soil | Expected to be similar to non-IS | Expected to be similar to non-IS | [6][7] |
| Water | Expected to be similar to non-IS | Expected to be similar to non-IS | [8][9] | |
| LC-MS/MS (without 13C6-IS) | Soil | 0.3-0.5 µg/kg | 0.0035 mg/kg | [7] |
| Water | 0.002-0.006 µg/L | 0.100 µg/L | [8] | |
| Water | 0.0025-0.0113 µg/L | 0.05 µg/L | [9] | |
| GC/ECD | Soil | 0.01 ppm | Not Reported | [10] |
Experimental Protocols
Detailed methodologies for the analysis of 3,6-Dichloro-2-hydroxybenzoic acid are provided below. These protocols are based on validated methods from regulatory bodies and scientific publications.
Method 1: LC-MS/MS with this compound Internal Standard (Proposed)
This method represents the state-of-the-art for the accurate and precise quantification of 3,6-Dichloro-2-hydroxybenzoic acid.
1. Sample Preparation (Soil)
-
Weigh 10 g of soil into a round-bottom flask.
-
Spike with a known amount of this compound internal standard solution.
-
Add 50 mL of 0.5 M potassium hydroxide.
-
Heat at reflux for 45 minutes.
-
Cool and centrifuge the extract.
-
Acidify an aliquot of the supernatant to pH < 1.
-
Perform liquid-liquid extraction with diethyl ether.
-
Evaporate the ether extract to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. Sample Preparation (Water)
-
Take a 5 mL water sample.
-
Spike with a known amount of this compound internal standard solution.
-
Acidify with concentrated HCl.
-
Apply the sample to a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., reversed-phase).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., Ace Ultracore Super C18, 50 mm x 2.1 mm, 2.5 µm).
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10-30 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3,6-Dichloro-2-hydroxybenzoic acid: m/z 205 → 125 (quantitative), m/z 205 → 161 (confirmatory).[9]
-
This compound: m/z 211 → 131 (proposed).
-
-
Method 2: LC-MS/MS without Isotopic Internal Standard (Alternative)
This method, while still highly sensitive and selective, is more prone to inaccuracies due to the absence of an ideal internal standard to correct for matrix effects and other variabilities. The sample preparation and LC-MS/MS analysis steps are similar to Method 1, but without the addition of the 13C6-labeled internal standard. Quantification is typically performed using an external calibration curve.[7][8][9]
Method 3: Gas Chromatography with Electron Capture Detection (GC/ECD) (Alternative)
This is a more traditional method that requires derivatization of the analyte to make it volatile for gas chromatographic analysis.
1. Sample Preparation and Derivatization
-
Extraction from soil is performed with an aqueous alkali solution.
-
The extract is acidified and partitioned into diethyl ether.
-
The analyte is then derivatized (e.g., butylation or methylation) to form a volatile ester.
-
The derivatized extract is cleaned up using techniques like column chromatography.
2. GC/ECD Analysis
-
Gas Chromatography:
-
Column: A suitable capillary column for pesticide analysis.
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A gradient temperature program to separate the analyte from interferences.
-
-
Detection:
-
Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.
-
Visualizing the Methodological Advantage
The following diagrams illustrate the analytical workflow and the fundamental principle behind the superior performance of the stable isotope dilution method.
Caption: Analytical workflow for 3,6-Dichloro-2-hydroxybenzoic acid analysis.
Caption: Principle of matrix effect correction using a stable isotope-labeled internal standard.
References
- 1. fao.org [fao.org]
- 2. foodriskmanagement.com [foodriskmanagement.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
comparison of different internal standards for dicamba analysis
The accurate quantification of the herbicide Dicamba is crucial in environmental monitoring, agricultural research, and food safety. The use of an internal standard (IS) is a widely accepted practice in analytical chemistry to improve the precision and accuracy of quantitative analysis by correcting for analyte loss during sample preparation and for variations in instrument response. This guide provides a comparison of different internal standards for Dicamba analysis, focusing on their performance and application in liquid chromatography-mass spectrometry (LC-MS) based methods.
The Ideal Internal Standard
An ideal internal standard should be a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. It should be added to the sample at the beginning of the sample preparation process to account for any losses or variations throughout the entire analytical procedure. Isotopically labeled analogues of the analyte are considered the gold standard for internal standards in mass spectrometry because they have nearly identical chemical and physical properties to the unlabeled analyte, including extraction recovery and chromatographic retention time, but are readily distinguishable by their mass-to-charge ratio (m/z).
Comparison of Internal Standards for Dicamba Analysis
For the analysis of Dicamba, isotopically labeled internal standards are predominantly used and highly recommended. The most common are deuterium-labeled (d3-Dicamba) and carbon-13-labeled (¹³C₆-Dicamba). While other compounds could theoretically be used as structural analog internal standards, the literature strongly supports the superiority of stable isotope-labeled standards for Dicamba analysis due to their ability to effectively compensate for matrix effects.
Table 1: Comparison of Internal Standards for Dicamba Analysis
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Isotopically Labeled | d3-Dicamba, ¹³C₆-Dicamba | - Co-elutes with the analyte, providing the most accurate correction for matrix effects and instrument variability.[1][2][3][4][5] - High similarity in chemical and physical properties ensures similar behavior during sample preparation and analysis.[3][4] - Improves method robustness and reproducibility.[1][6] | - Can be more expensive than other chemical compounds. - Synthesis may not be available for all analytes. |
| Structural Analog | Salicylic acid, Butyrophenone (used in older HPLC methods) | - Less expensive than isotopically labeled standards.[7] - Readily available. | - Differences in physicochemical properties can lead to variations in extraction efficiency and chromatographic behavior compared to the analyte. - May not effectively compensate for matrix effects, leading to less accurate quantification. |
Performance Data of Isotopically Labeled Internal Standards
The use of isotopically labeled internal standards significantly enhances the performance of Dicamba analysis methods. Studies have demonstrated excellent recovery, sensitivity, and reproducibility when using d3-Dicamba.
Table 2: Performance Data for d3-Dicamba as an Internal Standard
| Parameter | Matrix | Value | Reference |
| Analyte Recoveries | Water | 106-128% | [2][3][5][8] |
| Air | 88-124% | [2][3][5][8] | |
| Limit of Detection (LOD) | Water | 0.1 ng/mL | [2][3][5][8] |
| Air | 1 ng/mL | [2][3][5][8] | |
| Reproducibility (%CV of ISTD) | Soy foliage and soil | 21% | [1][6] |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of Dicamba using an isotopically labeled internal standard by LC-MS/MS.
1. Sample Preparation
-
For Soil and Plant Tissues:
-
Weigh 5 g of the homogenized sample.
-
Add a known amount of the isotopically labeled internal standard (e.g., d3-Dicamba).[6]
-
Extract the sample with an appropriate solvent, such as acetonitrile (B52724) with 1% formic acid.[6][9]
-
Shake the mixture for 15 minutes and then centrifuge at 4000 rpm.[6]
-
Take the supernatant and dilute it with an aqueous mobile phase.[6]
-
The sample is now ready for LC-MS/MS analysis.
-
-
For Water Samples:
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A column suitable for polar, low molecular weight compounds, such as a Phenomenex Kinetex F5 column (2.6 μm, 100 x 3 mm), is recommended.[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) or acetonitrile (B).[4][9]
-
Flow Rate: 0.500 mL/min.[1]
-
-
Mass Spectrometry (MS):
Experimental Workflow
Caption: Experimental workflow for Dicamba analysis.
Conclusion
For the quantitative analysis of Dicamba, isotopically labeled internal standards, particularly d3-Dicamba and ¹³C₆-Dicamba, are the superior choice. Their chemical and physical similarity to Dicamba allows for effective correction of matrix effects and variations during sample preparation and analysis, leading to highly accurate and reliable results. While other compounds can be used as internal standards, they do not offer the same level of performance as their isotopically labeled counterparts. The provided experimental protocols and performance data underscore the robustness and sensitivity of methods employing these standards.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS. | Sigma-Aldrich [sigmaaldrich.com]
- 9. epa.gov [epa.gov]
- 10. archivedproceedings.econference.io [archivedproceedings.econference.io]
The Gold Standard for Bioanalysis: A Comparative Guide to 3,6-Dichloro-2-hydroxybenzoic acid-13C6 and Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision. In the analysis of 3,6-Dichloro-2-hydroxybenzoic acid, a key metabolite of the herbicide dicamba (B1670444), the use of a stable isotope-labeled internal standard is indispensable for achieving reliable data. This guide provides an objective comparison between 3,6-Dichloro-2-hydroxybenzoic acid-13C6 and its deuterated counterparts, supported by established scientific principles and experimental data from analogous compounds.
In liquid chromatography-mass spectrometry (LC-MS) based quantification, stable isotope-labeled internal standards (SIL-IS) are essential for correcting variability throughout the analytical process, including sample extraction, injection volume, and matrix effects. While both 13C-labeled and deuterated standards serve this purpose, their inherent physicochemical properties can significantly impact the reliability and accuracy of the final results.
Key Performance Differences: A Head-to-Head Comparison
The ideal internal standard should behave identically to the analyte of interest during sample preparation, chromatography, and ionization. It is in this regard that 13C-labeled standards demonstrate a clear advantage over deuterated standards.
| Feature | This compound | Deuterated 3,6-Dichloro-2-hydroxybenzoic acid |
| Chromatographic Co-elution | Expected to co-elute perfectly with the unlabeled analyte. | May exhibit a chromatographic shift, eluting slightly earlier than the unlabeled analyte.[1][2] |
| Isotopic Stability | High. The carbon-13 label is integrated into the molecular backbone and is not susceptible to exchange.[3] | Risk of back-exchange, where deuterium (B1214612) atoms can be replaced by hydrogen atoms from the solvent or matrix, compromising the standard's integrity.[3][4][5] |
| Matrix Effect Compensation | Superior. Co-elution ensures that the analyte and internal standard experience the same matrix effects, leading to more accurate correction.[6] | Potentially incomplete. A shift in retention time can expose the analyte and internal standard to different co-eluting matrix components, leading to differential ion suppression or enhancement. |
| Cost | Generally higher due to a more complex synthesis process.[5][7][8] | Typically lower and more readily available.[9][10] |
The Isotope Effect: A Critical Consideration
The most significant drawback of deuterated internal standards is the "isotope effect." The larger relative mass difference between deuterium and hydrogen can alter the molecule's physicochemical properties, such as its lipophilicity and acidity.[3] This can lead to a noticeable shift in retention time during chromatography, with the deuterated standard often eluting slightly before the unlabeled analyte.[1][11][2] This separation can compromise the fundamental principle of using an internal standard, as the analyte and the standard may not experience the same matrix effects, leading to inaccurate quantification.
In contrast, the incorporation of carbon-13 atoms results in an internal standard that is chemically and physically almost identical to the unlabeled analyte.[3] This ensures co-elution and equivalent behavior during extraction and ionization, providing a more robust and accurate correction for analytical variability.
Experimental Protocols
Sample Preparation from Plasma
This protocol is adapted from a method for the quantification of Rhein, another acidic compound, in plasma.[7]
-
Sample Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (either this compound or a deuterated standard).
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 12,000 rpm for 10 minutes.
-
Supernatant Transfer and Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Sample Preparation from Soil
This protocol is based on a method for the analysis of dicamba in soil samples.[9]
-
Sample Weighing and Spiking: Weigh 5 g of the soil sample and add the internal standard.
-
Homogenization and Extraction: Homogenize the sample and extract with acetonitrile fortified with formic acid.
-
Shaking and Centrifugation: Shake the sample for 15 minutes, then centrifuge at 4000 rpm.
-
Dilution: Dilute the supernatant with the aqueous mobile phase before LC-MS/MS analysis.
LC-MS/MS Conditions
The following are general LC-MS/MS conditions that can be optimized for the analysis of 3,6-Dichloro-2-hydroxybenzoic acid.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for acidic compounds.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile with a small percentage of formic acid to improve peak shape and ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions for the analyte and the internal standard would be determined by direct infusion.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. sciex.com [sciex.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. rsc.org [rsc.org]
A Researcher's Guide to Certified Reference Materials for 3,6-Dichloro-2-hydroxybenzoic Acid Analysis
For researchers, scientists, and professionals in drug development and environmental analysis, the accuracy and reliability of analytical measurements are paramount. This guide provides a comprehensive comparison of certified reference materials (CRMs) for 3,6-Dichloro-2-hydroxybenzoic acid (DCSA), a key analyte in various studies due to its role as a metabolite of the widely used herbicide Dicamba. This document outlines available CRMs, their alternatives, and provides supporting data and experimental protocols to aid in the selection of the most suitable reference material for your analytical needs.
Understanding the Importance of 3,6-Dichloro-2-hydroxybenzoic Acid
3,6-Dichloro-2-hydroxybenzoic acid, also known as 3,6-Dichlorosalicylic acid (DCSA), is the primary metabolite of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). The analysis of DCSA is crucial for environmental monitoring, toxicological studies, and in understanding the metabolic fate of Dicamba in various biological systems. Accurate quantification of DCSA requires high-purity, well-characterized certified reference materials.
Certified Reference Materials and Analytical Standards
Several suppliers offer certified reference materials and analytical standards for 3,6-Dichloro-2-hydroxybenzoic acid. A direct comparison of these products is essential for ensuring the quality and validity of analytical data. The following tables summarize the available CRMs and their key specifications as indicated by the suppliers. Please note that for the most accurate and lot-specific information, it is always recommended to consult the Certificate of Analysis (CoA) provided by the vendor.
Table 1: Certified Reference Materials for 3,6-Dichloro-2-hydroxybenzoic Acid (Unlabeled)
| Supplier | Product Name | CAS Number | Purity/Assay | Notes |
| LGC Standards | 3,6-Dichloro-2-hydroxybenzoic Acid | 3401-80-7 | High Purity | High-quality reference standards for pharmaceutical testing. |
| Sigma-Aldrich | 3,6-Dichloro-2-hydroxybenzoic acid | 3401-80-7 | Analytical Standard | - |
| Biosynth | 3,6-Dichloro-2-hydroxy benzoic acid | 3401-80-7 | High Quality | Used as an intermediate in the synthesis of organic compounds. |
| Toronto Research Chemicals (TRC) | 3,6-Dichloro-2-hydroxybenzoic Acid Potassium Salt | 1429059-62-0 | Not Specified | Available as a potassium salt. |
Table 2: Isotopically Labeled Internal Standard for 3,6-Dichloro-2-hydroxybenzoic Acid
For robust quantitative analysis, especially using mass spectrometry-based methods, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.
| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity |
| Sigma-Aldrich | 3,6-Dichloro-2-hydroxybenzoic acid-(phenyl-13C6) | 1173019-34-5 | 99 atom % 13C | 98% (CP) |
| Santa Cruz Biotechnology | 3,6-Dichloro-2-hydroxybenzoic acid-ring-13C6 | 1173019-34-5 | Not Specified | Not Specified |
Metabolic Pathway of Dicamba
Understanding the metabolic conversion of Dicamba to DCSA is fundamental for studies investigating its environmental fate and biological impact. The primary metabolic step involves the O-demethylation of Dicamba.
Experimental Protocols for Analysis
Accurate quantification of 3,6-Dichloro-2-hydroxybenzoic acid relies on validated analytical methods. Below are detailed protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), two common techniques for the analysis of DCSA in various matrices.
LC-MS/MS Method for the Analysis of 3,6-Dichloro-2-hydroxybenzoic Acid
This method is highly sensitive and selective, making it ideal for the trace-level detection of DCSA in complex matrices such as environmental water samples.
Sample Preparation:
-
To a 1 mL aliquot of the water sample, add the isotopically labeled internal standard, 3,6-Dichloro-2-hydroxybenzoic acid-(phenyl-13C6), to a final concentration of 10 ng/mL.
-
Acidify the sample with formic acid to a pH of approximately 3.
-
Perform solid-phase extraction (SPE) using a suitable C18 cartridge.
-
Condition the cartridge with methanol (B129727) followed by acidified water.
-
Load the sample.
-
Wash the cartridge with acidified water.
-
Elute the analyte with methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile (B52724) with 0.1% formic acid
-
-
Gradient: A suitable gradient to separate DCSA from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
MRM Transitions:
-
DCSA (unlabeled): Precursor ion (m/z) 205 -> Product ions (m/z) 161 and 133
-
DCSA-13C6 (labeled): Precursor ion (m/z) 211 -> Product ions (m/z) 167 and 139
-
HPLC-UV Method for the Analysis of 3,6-Dichloro-2-hydroxybenzoic Acid
This method is a cost-effective alternative to LC-MS/MS and is suitable for the analysis of DCSA in less complex matrices or at higher concentrations.
Sample Preparation:
For simpler matrices like formulation samples or standards, a direct dilution in the mobile phase may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction as described in the LC-MS/MS method may be necessary.
HPLC-UV Parameters:
-
HPLC Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer at pH 3) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: Wavelength set to the absorbance maximum of DCSA (typically around 210 nm and 280 nm).
Conclusion
The selection of a suitable certified reference material is a critical step in ensuring the accuracy and reliability of analytical data for 3,6-Dichloro-2-hydroxybenzoic acid. This guide provides a starting point for comparing available CRMs and outlines robust analytical methods for their use. Researchers are encouraged to consult the detailed documentation provided by the suppliers and to perform appropriate method validation to ensure the fitness-for-purpose of their analytical approach. The use of an isotopically labeled internal standard is strongly recommended for achieving the highest level of accuracy in quantitative analyses.
Comparative Guide to Analytical Methods for 3,6-Dichloro-2-hydroxybenzoic Acid Detection
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of 3,6-Dichloro-2-hydroxybenzoic Acid, a Key Metabolite of the Herbicide Dicamba.
This guide provides a detailed comparison of analytical methods for the detection and quantification of 3,6-Dichloro-2-hydroxybenzoic acid (also known as 3,6-Dichlorosalicylic acid or DCSA). The selection of an appropriate analytical method is critical for accurate monitoring in environmental samples, metabolism studies, and quality control in agrochemical formulations. This document outlines the performance characteristics, particularly the Limit of Detection (LOD), and detailed experimental protocols for the most prevalent analytical technique, Liquid Chromatography with tandem mass spectrometry (LC/MS/MS). Information on alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) is also discussed.
Quantitative Performance Data
The selection of an analytical method is often dictated by the required sensitivity. The following table summarizes the reported Limit of Detection (LOD) for 3,6-Dichloro-2-hydroxybenzoic acid using LC/MS/MS in various aqueous matrices.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC/MS/MS | Surface Water | 0.0025 µg/L | 0.05 µg/L | [1] |
| LC/MS/MS | Ground Water | 0.0008 µg/L | 0.05 µg/L | [1] |
| LC/MS/MS | Seawater | 0.0113 µg/L | 0.05 µg/L | [1] |
| LC/MS/MS | Drinking Water | 0.015 µg/L (estimated as 30% of LOQ) | 0.05 µg/L | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are the experimental protocols for the key methods discussed.
Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS)
This method offers high sensitivity and selectivity for the detection of 3,6-Dichloro-2-hydroxybenzoic acid in water samples.
Sample Preparation:
-
Acidify a 5 mL water sample with 50 µL of concentrated HCl.
-
Perform Solid Phase Extraction (SPE) using a reversed-phase Phenomenex Strata-X cartridge (100 mg, 3 mL).
-
Pre-condition the SPE cartridge with 3 mL of acetonitrile (B52724) followed by 3 mL of ultra-pure water.
-
Apply the acidified sample to the cartridge.
-
Wash the sample flask with 2 mL of ultra-pure water and pass it through the cartridge.
-
Dry the cartridge under high vacuum for 10 minutes.
-
Elute the analyte with 2 x 3 mL of 1% acetic acid in acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of acetonitrile:ultra-pure water (20:80, v:v) for LC/MS/MS analysis.[1]
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Mass Spectrometer: AB Sciex 5500 triple quadrupole or equivalent, operating in negative electrospray ionization (ESI) mode.
-
Column: Ace Ultracore Super C18 (50 mm x 2.1 mm, 2.5 µm particle size).
-
Column Temperature: 30°C.
-
Mobile Phase: Gradient elution with:
-
A: 0.1% (v/v) formic acid in ultra-pure water.
-
B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Gradient Program:
-
0 min: 95% A, 5% B
-
4.0 min: 30% A, 70% B
-
4.1-6.0 min: 95% A, 5% B
-
-
Injection Volume: 30 µL.
-
MS Temperature: 400°C.
-
Ion Transitions Monitored: m/z 205→125 (primary) and m/z 205→161 (confirmatory).[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
General Derivatization Procedure (Methylation): For acidic analytes like 3,6-Dichloro-2-hydroxybenzoic acid, methylation is a common derivatization technique to form a more volatile methyl ester. This can be achieved using reagents such as diazomethane. Following derivatization, the sample can be analyzed by GC-MS.[2]
Instrumentation (General):
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., TG-5MS).
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective technique compared to mass spectrometry-based methods. While a specific validated LOD for 3,6-Dichloro-2-hydroxybenzoic acid was not found in the reviewed literature, its detection is feasible.
Instrumentation and Conditions (Proposed):
-
HPLC System: With a UV detector.
-
Column: A C18 reversed-phase column is suitable for this type of analysis.
-
Mobile Phase: A mixture of an acidic aqueous solution (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection Wavelength: Based on the UV spectrum of similar compounds, a wavelength of approximately 275 nm would be appropriate for the detection of 3,6-Dichlorosalicylic acid.
Method Comparison and Workflow
The choice of analytical method depends on the specific requirements of the study, including the required sensitivity, sample matrix, and available instrumentation.
-
LC/MS/MS is the most sensitive and selective method, making it ideal for trace-level analysis in complex environmental matrices.
-
GC-MS can be a viable alternative, particularly when dealing with volatile compounds or when derivatization is routinely performed in the laboratory. However, the additional sample preparation step can be a drawback.
-
HPLC-UV offers a balance between performance and cost and is suitable for applications where lower sensitivity is acceptable.
The following diagram illustrates a general workflow for the analysis of 3,6-Dichloro-2-hydroxybenzoic acid.
References
Navigating the Analytical Depths: A Comparative Guide to the Limit of Quantification for 3,6-Dichloro-2-hydroxybenzoic Acid
For researchers, scientists, and professionals in drug development, establishing a reliable and sensitive analytical method is paramount. This guide provides a comparative overview of the Limit of Quantification (LOQ) for 3,6-Dichloro-2-hydroxybenzoic acid, a key metabolite of the herbicide Dicamba. This document synthesizes available experimental data to aid in the selection of the most appropriate analytical methodology.
Performance Benchmark: Limit of Quantification
The ability to accurately and precisely quantify trace levels of 3,6-Dichloro-2-hydroxybenzoic acid, also known as 3,6-Dichlorosalicylic acid (DCSA), is critical for environmental monitoring and residue analysis. The data presented below, primarily from Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, highlights the achievable sensitivity in different environmental matrices.
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Comments |
| LC-MS/MS | Water (Surface, Ground, Drinking) | 0.05 µg/L | This value is also referred to as the Lowest Level of Method Validation (LLMV) in some reports[1]. |
| LC-MS/MS | Water | 0.100 µg/L | Reported as the Lowest Level of Method Validation (LLMV)[2]. |
| LC-MS/MS | Soil and Vegetation | 2.1 ng/g to 12 ng/g | Results from a round-robin study, indicating variability between laboratories and methods[3]. |
In-Depth Experimental Protocol: LC-MS/MS Analysis in Water
The following is a detailed protocol for the determination of 3,6-Dichloro-2-hydroxybenzoic acid in water, based on established and validated methods.
1. Sample Preparation
-
Acidify a 5 mL water sample with 50 µL of concentrated HCl.
-
Perform Solid Phase Extraction (SPE) using a reversed-phase cartridge (e.g., Phenomenex Strata-X, 100 mg, 3 mL).
-
Pre-condition the SPE cartridge with 3 mL of acetonitrile (B52724) followed by 3 mL of ultra-pure water.
-
Apply the acidified sample to the SPE cartridge.
-
Elute the analyte with 2 x 3 mL of 1% acetic acid in acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 20:80 (v:v) acetonitrile:ultra-pure water.
2. LC-MS/MS Instrumentation and Conditions
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Agilent EC-C18 Poroshell 120 (3.0 mm x 100 mm, 2.7 µm) or Ace Ultracore Super C18 (50 mm x 2.1 mm, 2.5 µm).
-
Column Temperature: 40°C or 30°C.
-
Mobile Phase A: 0.1% formic acid in reagent-grade water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is decreased over the run to elute the analyte. For example, starting at 95% A, decreasing to 5% A.
-
Flow Rate: As per instrument and column specifications.
-
Injection Volume: 30 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Interface: ESI Turbo V.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions: Two ion transitions are typically monitored for quantification and confirmation, for example, m/z 205.0 → 161.0 (quantitation) and m/z 205.0 → 125.0 (confirmation).[1][2]
-
MS Temperature: 400°C.
-
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the determination of the Limit of Quantification for an analytical method.
Figure 1. A generalized workflow for determining the Limit of Quantification (LOQ).
References
A Head-to-Head Comparison: Enhancing Analytical Accuracy in Recovery Studies with 3,6-Dichloro-2-hydroxybenzoic acid-13C6
For researchers, scientists, and drug development professionals engaged in the meticulous work of analytical method development and validation, the choice of an appropriate internal standard is paramount. This guide provides a comparative analysis of analytical methodologies for the recovery of 3,6-Dichloro-2-hydroxybenzoic acid (DCSA), a primary metabolite of the widely used herbicide Dicamba. We will explore the established external standard methodology and present a compelling case for the superior performance of an isotope dilution method utilizing 3,6-Dichloro-2-hydroxybenzoic acid-13C6.
3,6-Dichloro-2-hydroxybenzoic acid, also known as 3,6-Dichlorosalicylic acid (DCSA), is a key analyte in environmental monitoring and agricultural research.[1][2] Accurate quantification of DCSA is crucial for understanding the environmental fate of Dicamba and ensuring regulatory compliance. While various analytical methods exist, the presence of complex sample matrices, such as soil and water, can significantly impact the accuracy and precision of results. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement in mass spectrometry-based analyses, resulting in erroneous quantification.[3][4]
This guide will compare two primary approaches for DCSA quantification: a validated method employing an external standard with matrix-matched calibration, and a proposed enhanced method using a stable isotope-labeled internal standard, this compound.
Performance Comparison: External Standard vs. Isotope Dilution
The following table summarizes the expected performance characteristics of the two methods based on established analytical principles and data from analogous studies.
| Performance Metric | External Standard with Matrix-Matching | Isotope Dilution with this compound | Rationale for Performance Difference |
| Accuracy | Moderate to High | Very High | The 13C-labeled internal standard experiences the same matrix effects and variability in extraction and ionization as the native analyte, allowing for precise correction and more accurate quantification.[5] |
| Precision | Good | Excellent | By normalizing the analyte response to the internal standard response, random errors introduced during sample processing and injection are minimized, leading to improved precision (lower relative standard deviation). |
| Matrix Effect Compensation | Partial | Excellent | Matrix-matching can only account for the matrix effects of the specific matrix used for calibration standards. The isotopic internal standard co-elutes with the analyte and provides correction for matrix effects on a sample-by-sample basis.[3][4] |
| Robustness | Moderate | High | The method is less susceptible to variations in extraction efficiency, instrument performance, and matrix composition between different samples. |
| Throughput | High | High | Both methods can be adapted for high-throughput analysis. |
| Cost-Effectiveness | Higher (initially) | Lower (long-term) | The initial cost of the 13C-labeled standard may be higher, but the improved accuracy and reduced need for extensive matrix-matched calibration for diverse sample types can lead to long-term cost savings. |
Experimental Protocols
Detailed methodologies for both the established external standard method and the proposed isotope dilution method are provided below. These protocols are based on validated methods for DCSA and related compounds.[7][8]
Method A: External Standard with Matrix-Matched Calibration (Based on EPA MRID No. 51052501)
This method is designed for the quantitative determination of DCSA in water using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
- To a 5 mL water sample, add 50 µL of concentrated HCl.
- Condition a reversed-phase solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X, 100 mg, 3 mL) with 3 mL of acetonitrile (B52724) followed by 3 mL of ultra-pure water.
- Apply the acidified sample to the SPE cartridge.
- Wash the cartridge with a suitable solvent to remove interferences.
- Elute the analyte with two 3 mL portions of 1% acetic acid in acetonitrile.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of acetonitrile:ultra-pure water (20:80, v/v).
2. LC-MS/MS Analysis:
- LC Column: Ace Ultracore Super C18 (50 mm x 2.1 mm, 2.5 µm) or equivalent.
- Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 30 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
- Monitored Transitions: Monitor the primary and confirmatory ion transitions for DCSA (e.g., m/z 205 → 125 and m/z 205 → 161).[7]
3. Quantification:
- Prepare a series of calibration standards of DCSA in a blank matrix extract that has been processed through the entire sample preparation procedure.
- Construct a calibration curve by plotting the peak area of DCSA against the concentration.
- Quantify the DCSA concentration in the samples by comparing their peak areas to the calibration curve.
Method B: Isotope Dilution with this compound (Proposed Enhanced Method)
This method incorporates a stable isotope-labeled internal standard for improved accuracy and precision.
1. Sample Preparation:
- To a 5 mL water sample, add a known amount of this compound solution in a small volume of organic solvent.
- Proceed with the same acidification, SPE, elution, and reconstitution steps as described in Method A.
2. LC-MS/MS Analysis:
- Utilize the same LC conditions as in Method A.
- In the mass spectrometer, monitor the ion transitions for both native DCSA and the 13C6-labeled internal standard. The precursor ion for the internal standard will be shifted by m/z 6 (e.g., m/z 211). The fragment ions may be the same or shifted depending on the fragmentation pathway.
3. Quantification:
- Prepare a series of calibration standards containing a constant concentration of this compound and varying concentrations of native DCSA.
- Construct a calibration curve by plotting the ratio of the peak area of native DCSA to the peak area of this compound against the concentration of native DCSA.
- Calculate the concentration of DCSA in the samples using the response ratio of the native analyte to the internal standard and the calibration curve.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both analytical methods.
Figure 1. Experimental workflow using an external standard with matrix-matched calibration.
Figure 2. Enhanced experimental workflow using an isotope dilution method.
Conclusion
For researchers requiring the highest level of confidence in their quantitative data for 3,6-Dichloro-2-hydroxybenzoic acid, the adoption of an isotope dilution method using this compound as an internal standard is strongly recommended. This approach provides a robust and reliable means to overcome the challenges of matrix effects, leading to superior accuracy and precision compared to traditional external standard methods. While the initial investment in the isotopically labeled standard may be higher, the long-term benefits of data quality, method robustness, and potentially reduced need for extensive matrix-specific validations offer a compelling advantage for demanding research and regulatory applications.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. aapco.org [aapco.org]
- 3. longdom.org [longdom.org]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. epa.gov [epa.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
A Comparative Guide to the Quantification of 3,6-Dichloro-2-hydroxybenzoic Acid and its Measurement Uncertainty
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3,6-Dichloro-2-hydroxybenzoic acid, a key metabolite of the herbicide Dicamba.[1][2] It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs and in understanding the principles of measurement uncertainty associated with these methods. This document outlines detailed experimental protocols, presents a comparative analysis of method performance, and provides visual workflows for both the analytical process and the estimation of measurement uncertainty.
Comparison of Analytical Methods
The quantification of 3,6-Dichloro-2-hydroxybenzoic acid (also known as 3,6-dichlorosalicylic acid or DCSA) is crucial in various fields, including environmental monitoring, agricultural science, and toxicology.[1] The selection of an analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The two primary techniques employed for this purpose are Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
| Parameter | Gas Chromatography with Electron Capture Detection (GC/ECD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by detection of electron-capturing analytes. Requires derivatization for polar compounds like DCSA. | Separation of compounds in the liquid phase followed by mass analysis, providing high selectivity and sensitivity. No derivatization is typically required.[3] |
| Sample Matrix | Soil[4] | Water[5], Vegetation, and Soil[1] |
| Limit of Detection (LOD) | 0.01 ppm (in soil)[4] | Not explicitly stated, but LOQ is very low. |
| Limit of Quantification (LOQ) | Not explicitly stated in the provided method, but the detection limit is 0.01 ppm.[4] | 0.05 µg/L (in water)[5], 2.1 ng/g to 12 ng/g (in vegetation and soil)[1] |
| Accuracy/Recovery | Method validation data for similar compounds suggests recoveries in the range of 70-110% are achievable. | For DCSA in water, mean recoveries of 70-110% with a relative standard deviation of ≤20% are expected for a validated method.[5] |
| Precision | The relative standard deviation for a validated method is typically expected to be ≤20%. | A relative standard deviation of ≤20% is a common requirement for method validation.[5] |
| Throughput | Can be lower due to the requirement for a derivatization step.[3] | Generally higher as derivatization is often not needed.[3] |
| Specificity | Good, but can be susceptible to interferences from other electron-capturing compounds. | Excellent, due to the use of specific precursor-to-product ion transitions (MRM).[5] |
Experimental Protocols
Quantification of 3,6-Dichloro-2-hydroxybenzoic Acid in Soil by GC/ECD (Based on EPA Method D25011)
This method allows for the simultaneous determination of Dicamba and DCSA.[4]
1.1. Extraction:
-
Treat a soil sample with an aqueous alkali solution.[4]
-
Heat the mixture at 65°C and then shake for 15 minutes.[4]
-
Centrifuge the mixture and take an aliquot of the extract.[4]
-
Acidify the extract to a pH of less than 1.[4]
-
Partition the residues into ethyl ether.[4]
1.2. Derivatization (Butylation):
-
The extracted residues are derivatized to their butyl esters.[4]
1.3. Cleanup:
-
The derivatized extract is cleaned up using a silica (B1680970) gel column.[4]
1.4. Quantification:
-
The cleaned-up extract is analyzed by Gas Chromatography with an Electron Capture Detector (GC/ECD).[4]
-
The instrument is calibrated using derivatized standards of DCSA.[4]
Quantification of 3,6-Dichloro-2-hydroxybenzoic Acid in Water by LC-MS/MS (Based on Syngenta Analytical Method GRM022.09A)
This method is designed for the quantitative determination of DCSA in water.[5]
2.1. Sample Preparation:
-
No extensive extraction is typically required for water samples. Direct injection after filtration may be possible. For more complex water matrices, a solid-phase extraction (SPE) cleanup may be necessary.
2.2. LC-MS/MS Analysis:
-
Inject the prepared sample into a Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[5]
-
LC Conditions: A reverse-phase column (e.g., C18) is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of acid (e.g., formic acid) to improve peak shape.
-
MS/MS Conditions: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For DCSA, the specific ion transitions to monitor would be determined during method development.[5]
-
Quantification: The concentration of DCSA in the sample is determined by comparing the peak area of the analyte to a calibration curve prepared from known standards.
Measurement Uncertainty
The determination of measurement uncertainty is a critical aspect of any quantitative analysis, providing a quantitative indication of the quality of the result. The overall uncertainty is a combination of all sources of error in the analytical process.
Key Steps in Estimating Measurement Uncertainty:
-
Specify the Measurand: Clearly define the analyte and the sample matrix.
-
Identify Uncertainty Sources: Identify all potential sources of uncertainty in the analytical process. This can be visualized using a cause-and-effect (Ishikawa) diagram.
-
Quantify Uncertainty Components: Quantify the contribution of each uncertainty source. This can be done through:
-
Type A evaluation: Statistical analysis of a series of observations (e.g., calculating the standard deviation of replicate measurements).
-
Type B evaluation: Using information from other sources, such as calibration certificates, manufacturer's specifications, or published data.
-
-
Calculate the Combined Standard Uncertainty (u_c): Combine the individual standard uncertainties using the principles of error propagation.
-
Determine the Expanded Uncertainty (U): Multiply the combined standard uncertainty by a coverage factor (k), typically k=2, to provide a level of confidence of approximately 95%.
Visualizations
References
Safety Operating Guide
Proper Disposal of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance. The ¹³C isotopic labeling of this compound does not alter its chemical hazards or disposal requirements, as ¹³C is a stable, non-radioactive isotope. Therefore, the disposal procedures are identical to those for the unlabeled compound.
I. Immediate Safety and Hazard Information
3,6-Dichloro-2-hydroxybenzoic acid is a hazardous substance requiring careful handling. Key hazard information is summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301 + P312, P501 |
| Serious eye damage (Category 1) | H318: Causes serious eye damage | P280, P305 + P351 + P338 |
| Hazardous to the aquatic environment, long-term hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects | P273, P501 |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Personal Protective Equipment (PPE): When handling 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆, always wear appropriate PPE, including:
-
Nitrile or other chemically resistant gloves
-
Chemical safety goggles and a face shield
-
A laboratory coat
II. Step-by-Step Disposal Protocol
The disposal of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ must be managed through your institution's Environmental Health and Safety (EHS) department as hazardous waste.[1] Do not dispose of this chemical in the regular trash or down the drain.[1][2]
Experimental Workflow for Disposal:
-
Waste Identification and Segregation:
-
Waste Collection and Containerization:
-
Solid Waste:
-
Contaminated Labware and PPE:
-
Disposable items such as gloves, bench paper, and wipes contaminated with the chemical should be double-bagged in clear plastic bags.[6]
-
Place these bags in the designated solid hazardous waste container.
-
-
Solutions:
-
-
Labeling of Hazardous Waste Container:
-
As soon as the first particle of waste is added, label the container with a hazardous waste tag provided by your EHS department.[1]
-
The label must include the following information:[1]
-
The words "Hazardous Waste"
-
Full chemical name: "3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆" (no abbreviations or chemical formulas)
-
An accurate estimation of the quantity (e.g., grams, kilograms)
-
The date of waste generation (the date the first waste was added)
-
Your name, department, and contact information
-
Appropriate hazard pictograms (e.g., corrosive, harmful, environmentally hazardous)
-
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory.
-
The container must be kept in a secondary containment bin to capture any potential leaks.[6] This secondary container should be chemically compatible and capable of holding 110% of the volume of the primary container.[6]
-
Keep the waste container closed at all times, except when adding waste.[4][6]
-
-
Arranging for Disposal:
-
Once the container is full or if you are discontinuing the use of this chemical, contact your institution's EHS department to schedule a hazardous waste pickup.[1]
-
Provide them with all the necessary information from the hazardous waste label.
-
III. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[4]
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE.
-
Containment: For a small spill, use an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels for large quantities.[4]
-
Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area with soap and water or another suitable solvent as recommended by your EHS department. Collect all decontamination materials as hazardous waste.[4]
-
Contact EHS: Report the spill to your EHS department for guidance and to arrange for the disposal of the cleanup materials.
Emergency Contact:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆.
Caption: Disposal workflow for 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. acs.org [acs.org]
- 3. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 4. benchchem.com [benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. 3,6-Dichloro-2-hydroxybenzoic acid-13C6 | CAS#:1173019-34-5 | Chemsrc [chemsrc.com]
Essential Safety and Operational Guide for 3,6-Dichloro-2-hydroxybenzoic acid-13C6
This guide provides immediate safety, handling, and disposal protocols for 3,6-Dichloro-2-hydroxybenzoic acid-13C6, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
3,6-Dichloro-2-hydroxybenzoic acid is classified as an irritant, causing skin, eye, and respiratory tract irritation.[1] While specific data for the 13C6 isotopically labeled version is not available, the chemical properties are considered analogous for the purpose of safety protocols.
Table 1: Recommended Personal Protective Equipment (PPE)
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in a fume hood) | ANSI Z87.1-compliant safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Fully-buttoned laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Weighing/Transfer (outside a fume hood) | Chemical safety goggles or a face shield | Chemical-resistant gloves (e.g., nitrile) | Fully-buttoned laboratory coat | NIOSH-approved respirator with a particulate filter (e.g., N95) |
| Small Spill Cleanup | Chemical splash goggles and a face shield | Double-gloving with chemical-resistant gloves | Chemical-resistant apron or coveralls | NIOSH-approved respirator with a particulate filter |
| Large Spill or Emergency | Full-face respirator | Chemical-resistant suit, gloves (e.g., butyl rubber), and boots | Full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) | Not Applicable |
Operational Plan: Routine Handling and Solution Preparation
This protocol outlines the standard procedure for handling solid this compound and preparing a solution.
Experimental Workflow for Solution Preparation
Caption: Workflow for the safe preparation of a this compound solution.
Methodology:
-
Don Personal Protective Equipment (PPE): Before handling the compound, put on the appropriate PPE as specified in Table 1 for routine handling.
-
Prepare a Chemical Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height to minimize exposure.
-
Weighing the Compound:
-
Tare a suitable weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the vessel, avoiding the creation of dust.
-
-
Solution Preparation:
-
Transfer the weighed compound to a clean, labeled container (e.g., a volumetric flask or vial).
-
Add the desired solvent to the container.
-
Securely cap the container and dissolve the compound by appropriate means (e.g., vortexing, sonication, or stirring).
-
-
Labeling and Storage:
-
Clearly label the container with the chemical name, concentration, solvent, date of preparation, and your initials.
-
Store the solution in a cool, dry, and well-ventilated area, away from incompatible substances.
-
-
Decontamination and Doffing PPE:
-
Wipe down the work area in the fume hood with an appropriate solvent.
-
Properly doff PPE, removing gloves last.
-
Wash hands thoroughly with soap and water.
-
Emergency Operational Plan: Spill and Exposure Response
Immediate and appropriate action is crucial in the event of a spill or personal exposure.
Logical Relationship for Spill Response
Caption: Decision-making workflow for responding to a chemical spill.
Spill Cleanup Protocol:
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is large or involves a significant release of dust, evacuate the area and notify your institution's emergency response team.
-
-
For Small, Contained Spills:
-
Don the appropriate PPE for spill cleanup as detailed in Table 1.
-
Contain the spill using an absorbent material like vermiculite (B1170534) or sand, working from the outside in to prevent spreading.
-
Gently sweep the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.
-
Decontaminate the spill area with a mild detergent and water.[2]
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated absorbent materials from spills and used weighing papers, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect unused solutions in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.
-
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves submitting a request for pickup by the environmental health and safety department.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
